Product packaging for (5-Hydroxypyridin-3-yl)boronic acid(Cat. No.:CAS No. 1208308-11-5)

(5-Hydroxypyridin-3-yl)boronic acid

Cat. No.: B596571
CAS No.: 1208308-11-5
M. Wt: 138.917
InChI Key: LDIJJCLRXUCETJ-UHFFFAOYSA-N
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Description

(5-Hydroxypyridin-3-yl)boronic acid is a multifunctional heterocyclic boronic acid that serves as a valuable building block in medicinal chemistry and drug discovery research. This compound combines the unique reactivity of a boronic acid group with the hydrogen-bonding capability of a hydroxypyridine moiety, making it a privileged structure for designing bioactive molecules and synthetic intermediates . Boronic acids are widely recognized for their ability to form reversible covalent complexes with biological nucleophiles, such as the hydroxyl groups of serine and threonine in enzyme active sites . This mechanism is the basis for several FDA-approved boronic acid drugs, including the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . The 5-hydroxypyridin-3-yl derivative is of particular interest for developing new protease inhibitors, enzyme-targeting therapeutics, and sensors due to its potential for dual interactions with biological targets. In synthetic chemistry, this compound is a key intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is instrumental in creating biaryl structures frequently found in active pharmaceutical ingredients . The presence of the hydroxyl group offers an additional site for hydrogen bonding and further chemical modification, expanding its utility in creating dynamic covalent systems and functional materials . Product Identifiers: CAS Number: 1208308-11-5 or 1801408-19-4 (Hydrochloride salt form) . Molecular Formula: C5H6BNO3 . SMILES: Oc1cncc(c1)B(O)O . Please note that specific storage conditions may vary by supplier; some recommend storing under an inert atmosphere at -20°C . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BNO3 B596571 (5-Hydroxypyridin-3-yl)boronic acid CAS No. 1208308-11-5

Properties

IUPAC Name

(5-hydroxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIJJCLRXUCETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718331
Record name (5-Hydroxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208308-11-5
Record name (5-Hydroxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Hydroxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (5-Hydroxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic routes, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory application.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its utility stems from the presence of both a boronic acid moiety, which is amenable to Suzuki-Miyaura cross-coupling reactions, and a hydroxypyridine core, a common scaffold in pharmaceutical agents. This guide outlines the prevalent methods for its preparation, starting from commercially available precursors.

Primary Synthesis Pathway

The most common and well-documented pathway to this compound involves two main stages:

  • Preparation of the Precursor: Synthesis of 3-Bromo-5-hydroxypyridine.

  • Borylation: Conversion of 3-Bromo-5-hydroxypyridine to the target boronic acid.

Synthesis of 3-Bromo-5-hydroxypyridine

The key precursor, 3-Bromo-5-hydroxypyridine, can be synthesized via the deprotection of a protected hydroxyl group, typically a methoxy or benzyloxy ether.

cluster_0 Route A: Demethylation cluster_1 Route B: Debenzylation 3-bromo-5-methoxypyridine 3-bromo-5-methoxypyridine HBr / Acetic Acid HBr / Acetic Acid 3-bromo-5-methoxypyridine->HBr / Acetic Acid Reflux 3-bromo-5-hydroxypyridine_A 3-Bromo-5-hydroxypyridine HBr / Acetic Acid->3-bromo-5-hydroxypyridine_A 3-(benzyloxy)-5-bromopyridine 3-(benzyloxy)-5-bromopyridine HBr / Acetic Acid_B HBr / Acetic Acid 3-(benzyloxy)-5-bromopyridine->HBr / Acetic Acid_B Stir at RT 3-bromo-5-hydroxypyridine_B 3-Bromo-5-hydroxypyridine HBr / Acetic Acid_B->3-bromo-5-hydroxypyridine_B

Caption: Synthesis routes to the key precursor, 3-Bromo-5-hydroxypyridine.

Protocol 2.1.1: Demethylation of 3-Bromo-5-methoxypyridine [1]

  • To a solution of 3-bromo-5-methoxypyridine (5.0 g, 27 mmol) in acetic acid (15 mL), add 48% hydrobromic acid (23 mL).

  • Heat the reaction mixture to reflux for 16 hours.

  • Cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Adjust the pH of the residue to 9-10 by adding 8N sodium hydroxide solution.

  • Wash the resulting solution with diethyl ether.

  • Adjust the pH to 5-6 with 6N hydrochloric acid.

  • Collect the resulting precipitate by filtration and wash with diisopropyl ether to obtain 3-Bromo-5-hydroxypyridine as a white powder.

Protocol 2.1.2: Debenzylation of 3-(Benzyloxy)-5-bromopyridine [1]

  • Stir a mixture of 3-(benzyloxy)-5-bromopyridine (15.0 g, 56.8 mmol) and 30% HBr in acetic acid (200 mL) at room temperature for 16 hours.

  • Dilute the reaction mixture with diethyl ether (500 mL).

  • Isolate the resulting white solid by filtration.

  • Adsorb the solid in methanol (300 mL) and add concentrated NH4OH (50 mL).

  • Stir the resulting solution at room temperature for 12 hours.

  • Concentrate the solution under reduced pressure to give 3-Bromo-5-hydroxypyridine as a white solid.

Starting MaterialReagentsConditionsProductYield (%)PurityReference
3-Bromo-5-methoxypyridineHBr, Acetic AcidReflux, 16h3-Bromo-5-hydroxypyridine61Not Specified[1]
3-(Benzyloxy)-5-bromopyridineHBr, Acetic AcidRoom Temp, 16h3-Bromo-5-hydroxypyridine89Not Specified[1]
Borylation of 3-Bromo-5-hydroxypyridine

The conversion of 3-Bromo-5-hydroxypyridine to this compound is typically achieved via a palladium-catalyzed Miyaura borylation reaction.

Start Start Reactants 3-Bromo-5-hydroxypyridine Bis(pinacolato)diboron Potassium Acetate Start->Reactants Solvent 1,4-Dioxane Reactants->Solvent Catalyst Pd(dppf)Cl2 Solvent->Catalyst Inert_Atmosphere Degas (Vacuum/Argon) Catalyst->Inert_Atmosphere Reaction Heat to 80°C Inert_Atmosphere->Reaction Workup Partition between Ethyl Acetate and Water Reaction->Workup Purification Filtration / Crystallization Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Miyaura borylation of 3-Bromo-5-hydroxypyridine.

The following is a representative protocol adapted from a similar borylation reaction.[2]

  • In a reaction vessel, dissolve 3-Bromo-5-hydroxypyridine in 1,4-dioxane.

  • Add bis(pinacolato)diboron (approx. 2.5 equivalents) and potassium acetate (approx. 3.7 equivalents).

  • Subject the mixture to three vacuum-argon cycles to ensure an inert atmosphere.

  • Under argon, add dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl2·CH2Cl2) (approx. 0.02 equivalents).

  • Heat the mixture at 80°C for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and partition it between ethyl acetate and water.

  • Filter the crude mixture. The product may be isolated as a mixture of the boronic acid and its pinacol ester. Further purification can be achieved by crystallization or chromatography.

Starting MaterialKey ReagentsCatalystProductPurityReference
3-Bromo-5-hydroxypyridineBis(pinacolato)diboron, Potassium AcetatePd(dppf)Cl2This compound>95%[2][3]

Note: The yield for this specific reaction is not explicitly stated in the provided search results, but similar reactions report good to excellent yields.

Alternative Synthetic Pathway: Grignard Reaction

An alternative, though less commonly cited for this specific molecule, is the formation of a Grignard reagent from the aryl bromide followed by reaction with a trialkyl borate.

3-Bromo-5-hydroxypyridine 3-Bromo-5-hydroxypyridine Mg_THF Grignard Reagent 3-Bromo-5-hydroxypyridine->Mg_THF 1. Mg, THF Borate Borate Ester Mg_THF->Borate 2. B(OR)3 Hydrolysis This compound Borate->Hydrolysis 3. Acidic Workup

References

An In-depth Technical Guide to (5-Hydroxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Hydroxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical identifiers, physicochemical properties, a plausible synthetic route, and its application in the renowned Suzuki-Miyaura cross-coupling reaction. Furthermore, it explores the potential biological implications of boronic acids by illustrating their interaction with the Rho GTPase signaling pathway, a critical regulator of cellular processes.

Core Compound Identifiers and Properties

This compound is a pyridinylboronic acid derivative with significant potential in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. A summary of its key identifiers and properties is presented below.

IdentifierValue
CAS Number 1208308-11-5[1]
MDL Number MFCD13189132[1]
Molecular Formula C₅H₆BNO₃[1]
Molecular Weight 138.92 g/mol [1]
IUPAC Name This compound[1]
SMILES OB(O)C1=CC(O)=CN=C1[1]
Physical Form Solid
Purity Typically ≥95%
Storage Inert atmosphere, store in freezer, under -20°C

Synthetic Methodology: A Plausible Approach

Experimental Protocol: Synthesis of this compound

Starting Material: 5-Bromo-3-hydroxypyridine

Key Reagents:

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Toluene

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Acetonitrile

Procedure:

  • Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet is charged with anhydrous toluene and THF. To this solvent mixture, add triisopropyl borate followed by 5-bromo-3-hydroxypyridine.

  • Lithium-Halogen Exchange: The reaction mixture is cooled to approximately -40°C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is then added dropwise, maintaining the temperature below -35°C. The rationale for this "in situ quench" is that the lithium-halogen exchange is significantly faster than the reaction of n-butyllithium with the borate ester, thus minimizing side reactions of the highly reactive 3-lithiopyridine intermediate[2][3].

  • Quenching and Work-up: After the addition of n-BuLi is complete, the reaction is stirred for an additional 30 minutes at -40°C. The cooling bath is then removed, and the reaction is allowed to warm to -20°C before being quenched by the addition of aqueous hydrochloric acid.

  • Isolation and Purification: The mixture is warmed to room temperature, and the aqueous layer is separated. The pH of the aqueous layer is carefully adjusted to approximately 7.6-7.7 with aqueous sodium hydroxide, which should precipitate the crude this compound. The crude product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as acetonitrile to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

Pyridylboronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds[5][6]. This compound can be utilized to introduce the 5-hydroxypyridin-3-yl moiety into a wide range of organic molecules, a common scaffold in pharmaceutically active compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling

Reactants:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., dioxane, toluene, or a mixture with water)

Procedure:

  • A reaction vessel is charged with the aryl or heteroaryl halide, this compound (typically 1.1-1.5 equivalents), the base, and the palladium catalyst system.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • The solvent is added, and the reaction mixture is heated to the desired temperature (typically 80-110°C) with stirring.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Biological Relevance: Modulation of the Rho GTPase Signaling Pathway

While the specific biological activity of this compound is not extensively documented, boronic acids as a class have been shown to interact with and modulate key cellular signaling pathways. One such pathway is the Rho GTPase signaling cascade, which plays a pivotal role in regulating the actin cytoskeleton, cell polarity, cell migration, and gene expression[7][8][9]. The dysregulation of this pathway is frequently implicated in cancer progression and metastasis.

The diagram below illustrates a simplified representation of the Rho GTPase signaling pathway and indicates a potential point of modulation by boronic acid compounds.

RhoGTPaseSignaling cluster_activation Activation Cycle cluster_downstream Downstream Effectors Extracellular_Signals Extracellular Signals (Growth Factors, Cytokines) Receptors Transmembrane Receptors Extracellular_Signals->Receptors Bind GEFs RhoGEFs (Guanine Nucleotide Exchange Factors) Receptors->GEFs Activate RhoGTP_inactive Rho-GDP (Inactive) GEFs->RhoGTP_inactive Promotes GDP/GTP Exchange RhoGTP_active Rho-GTP (Active) RhoGTP_inactive->RhoGTP_active GDP -> GTP GAPs RhoGAPs (GTPase Activating Proteins) RhoGTP_active->GAPs Stimulates GTP hydrolysis GDIs RhoGDIs (Guanine Nucleotide Dissociation Inhibitors) RhoGTP_active->GDIs Sequesters inactive form ROCK ROCK (Rho-associated kinase) RhoGTP_active->ROCK Activate GAPs->RhoGTP_active GTP -> GDP LIMK LIMK ROCK->LIMK Activate Actin_Polymerization Actin Stress Fiber Formation & Myosin Contraction ROCK->Actin_Polymerization Promotes Cofilin_active Cofilin (Active) LIMK->Cofilin_active Inactivates by Phosphorylation Cofilin_inactive P-Cofilin (Inactive) Cofilin_inactive->Cofilin_active Dephosphorylation Cofilin_active->Actin_Polymerization Promotes Depolymerization Cell_Migration Cell Migration Actin_Polymerization->Cell_Migration Boronic_Acid This compound (Potential Modulator) Boronic_Acid->RhoGTP_active Potential Inhibition

Figure 1: Simplified Rho GTPase signaling pathway and potential modulation by boronic acids.

This diagram illustrates how extracellular signals activate Rho GTPases, leading to a cascade of events that regulate actin dynamics and cell migration. Boronic acid compounds may exert their biological effects by interfering with this pathway, potentially by inhibiting the activity of key signaling nodes like active Rho-GTP. This modulation can disrupt the downstream signaling events that are crucial for processes like cancer cell motility.

Conclusion

This compound is a versatile and valuable reagent for synthetic and medicinal chemists. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling, combined with the emerging understanding of the biological activities of boronic acids, positions it as a key building block for future drug discovery efforts. The provided technical information serves as a foundational resource for researchers interested in harnessing the potential of this compound in their scientific endeavors. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Spectroscopic Data of (5-Hydroxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for (5-Hydroxypyridin-3-yl)boronic acid. Due to the limited availability of publicly accessible, experimentally derived NMR spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data obtained from reputable computational chemistry software. These predictions serve as a valuable reference for the identification and characterization of this compound.

Furthermore, this guide outlines a detailed, generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, which can be specifically adapted for this compound. A logical workflow for spectroscopic analysis is also provided in the form of a Graphviz diagram to visually represent the process from sample preparation to data interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. It is important to note that these are computationally generated values and may differ slightly from experimental results. The actual experimental values are dependent on factors such as solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.45s1HH-2
~8.20s1HH-6
~7.60s1HH-4
~5.50 (broad)s1HOH (hydroxyl)
~4.50 (broad)s2HB(OH)₂

Note: The chemical shifts for the hydroxyl and boronic acid protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents, leading to broad signals or their disappearance.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~155.0C-5
~145.0C-2
~140.0C-6
~130.0C-4
~125.0C-3

Note: The carbon atom attached to the boron (C-3) may exhibit a broader signal or have a lower intensity due to quadrupolar relaxation of the ¹¹B nucleus.

Experimental Protocols for NMR Data Acquisition

The following is a generalized procedure for obtaining high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for boronic acids include DMSO-d₆, Methanol-d₄, or D₂O. The choice of solvent will affect the chemical shifts of labile protons.

  • Concentration: For a standard ¹H NMR spectrum, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Dissolution: After adding the solvent to the sample in the NMR tube, cap it securely and gently vortex or sonicate to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is set to 0.00 ppm. However, residual solvent peaks can also be used for referencing.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: The NMR probe should be properly tuned and matched to the frequency of the nucleus being observed (¹H or ¹³C).

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

  • Shimming: The homogeneity of the magnetic field is optimized by a process called shimming to obtain sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for qualitative ¹H NMR.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. The exact number will depend on the sample concentration.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Pure Compound NMR_Tube NMR Tube Preparation Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer Setup (Tune, Lock, Shim) NMR_Tube->Spectrometer Insert Sample H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT FID Data C13_Acq->FT FID Data Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Referencing Referencing Baseline->Referencing Integration Integration (¹H NMR) Referencing->Integration Chem_Shift Chemical Shift Analysis Referencing->Chem_Shift Multiplicity Multiplicity Analysis (¹H NMR) Referencing->Multiplicity Structure_Elucidation Structure Elucidation / Confirmation Integration->Structure_Elucidation Chem_Shift->Structure_Elucidation Multiplicity->Structure_Elucidation

Caption: Logical workflow for NMR spectroscopic analysis.

This guide provides foundational spectroscopic information and standardized protocols relevant to this compound. Researchers are encouraged to use this information as a starting point and to acquire experimental data for their specific samples for precise characterization.

molecular structure and formula of (5-Hydroxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (5-Hydroxypyridin-3-yl)boronic acid. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who utilize boronic acids as key building blocks in the synthesis of complex organic molecules. This document summarizes key data, provides a representative experimental protocol for its synthesis, and visualizes its molecular structure and a primary application in organic synthesis.

Core Molecular Information

This compound is a heterocyclic boronic acid derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their utility as versatile reagents in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] The presence of both a hydroxyl group and a boronic acid function on the pyridine ring makes it a valuable bifunctional building block for creating diverse molecular architectures.

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying information for this compound. It should be noted that while spectral and some physical data are often available from commercial suppliers, detailed, experimentally determined values for properties such as melting point and solubility are not consistently reported in publicly accessible literature.

PropertyValueReference
IUPAC Name This compound
CAS Number 1208308-11-5
Molecular Formula C₅H₆BNO₃[6]
Molecular Weight 138.92 g/mol [6]
Physical Form Solid
Storage Conditions Inert atmosphere, -20°C

Molecular Structure

The structure of this compound features a pyridine ring substituted with a hydroxyl group at the 5-position and a boronic acid group [-B(OH)₂] at the 3-position.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex R¹-Pd(II)L₂-X Pd0:e->PdII_complex:w OxAdd Oxidative Addition OxAdd->Pd0 PdII_R1R2 R¹-Pd(II)L₂-R² PdII_complex:s->PdII_R1R2:n Transmetal Transmetalation Transmetal->PdII_complex PdII_R1R2:n->Pd0:s Product R¹-R² (Coupled Product) PdII_R1R2->Product RedElim Reductive Elimination RedElim->PdII_R1R2 ArX R¹-X (Aryl/Vinyl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

References

Stability and Storage of (5-Hydroxypyridin-3-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (5-Hydroxypyridin-3-yl)boronic acid. Boronic acids are a critical class of compounds in organic synthesis and drug development, prized for their utility in Suzuki-Miyaura coupling and as bioisosteres of carboxylic acids. However, their stability can be a significant concern, impacting shelf-life, reaction efficiency, and the purity of final products. This document outlines the key factors influencing the stability of this compound, provides recommended storage conditions, and details experimental protocols for stability assessment.

Core Stability Considerations

The stability of boronic acids, including this compound, is primarily influenced by their susceptibility to two main degradation pathways: oxidation and hydrolysis. The presence of a hydroxyl group on the pyridine ring can also affect its electronic properties and, consequently, its stability profile.

Oxidative Degradation: The carbon-boron bond in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (in this case, pyridine-3,5-diol) and boric acid. This process can be accelerated by the presence of oxidizing agents, light, and elevated temperatures. At physiological pH, the oxidation of phenylboronic acid and its esters by reactive oxygen species can be comparable to that of thiols.[1][2]

Hydrolytic Degradation (Protodeboronation): Cleavage of the carbon-boron bond can also occur through hydrolysis, a process known as protodeboronation, to yield the corresponding arene (3-hydroxypyridine). This reaction is often catalyzed by acidic or basic conditions.

Boroxine Formation: In the solid state or in non-aqueous solutions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimeric anhydride called a boroxine. This process is typically reversible in the presence of water.

The pH of the solution is a critical factor governing the stability of boronic acids. At pH values higher than their pKa, boronic acids are converted to the anionic tetrahedral boronate form, which can influence their reactivity and stability.[3]

Recommended Storage and Handling

To ensure the integrity and longevity of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C.Low temperatures slow down the rates of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative and hydrolytic degradation.
Light Protect from light.Light can promote oxidative degradation.
Moisture Keep in a tightly sealed container in a dry environment.Prevents hydrolysis and the formation of boroxines.
Handling Handle in a well-ventilated area, avoiding the generation of dust. Use appropriate personal protective equipment.General laboratory safety practice for handling chemical reagents.

Experimental Protocols for Stability Assessment

For researchers needing to perform detailed stability studies, the following experimental protocols, adapted from methodologies for related boronic acids, are provided.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6][7][8]

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a defined period.

    • Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A dark control sample should be stored under the same conditions but protected from light.[10]

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acid and base hydrolyzed samples before analysis. Analyze all samples using a stability-indicating HPLC or UPLC-MS method to quantify the parent compound and detect any degradation products.

HPLC Method for Stability Analysis

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

Instrumentation and Conditions (Example):

  • System: HPLC with UV detection.

  • Column: A C18 stationary phase is commonly used. The choice of column can influence on-column degradation.[11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the mobile phase can be critical for separation and stability.[12]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare solutions of the stressed and unstressed samples in a suitable diluent.

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The method should be validated to ensure it is stability-indicating.

¹¹B NMR Spectroscopy for Structural Analysis

¹¹B NMR spectroscopy is a powerful tool for studying the structure and transformations of boron-containing compounds.[13][14][15][16]

Objective: To monitor the conversion of the trigonal boronic acid to the tetrahedral boronate ester and to identify structural changes upon degradation.

Methodology:

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent if necessary).

  • pH Titration: To study the effect of pH, the pH of the solution can be adjusted using DCl or NaOD, and ¹¹B NMR spectra can be acquired at different pH values.

  • Data Acquisition: Acquire ¹¹B NMR spectra on a high-field NMR spectrometer. The chemical shift of the boron atom will indicate its coordination state (trigonal vs. tetrahedral).

  • Analysis: The appearance of new signals or changes in the chemical shifts can provide information about degradation or complex formation.

Visualizing Stability Assessment and Degradation

To better illustrate the processes involved in assessing the stability of this compound, the following diagrams are provided.

Stability_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analysis of Stressed Samples cluster_3 Long-Term Stability Study cluster_4 Data Evaluation and Shelf-Life Determination A Purity and Identity Confirmation (HPLC, NMR, MS) B Acid/Base Hydrolysis A->B Expose to Stress C Oxidation (H₂O₂) A->C Expose to Stress D Thermal Stress A->D Expose to Stress E Photostability (ICH Q1B) A->E Expose to Stress H Storage at Recommended Conditions (e.g., 2-8°C, inert atmosphere) A->H Initiate Long-Term Study F Stability-Indicating HPLC/UPLC-MS B->F Analyze Samples C->F Analyze Samples D->F Analyze Samples E->F Analyze Samples G Characterization of Degradants (MS, NMR) F->G Identify Degradants J Kinetic Analysis of Degradation G->J I Periodic Analysis H->I Time Points I->J K Establishment of Shelf-Life J->K

Caption: Workflow for assessing the stability of this compound.

Boronic_Acid_Degradation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Protodeboronation) cluster_dehydration Dehydration (Solid State) BA This compound Ox_Product Pyridine-3,5-diol + Boric Acid BA->Ox_Product [O] Hydro_Product 3-Hydroxypyridine BA->Hydro_Product H₂O, H⁺/OH⁻ Boroxine Boroxine (Trimer) BA->Boroxine - H₂O

Caption: Potential degradation pathways for this compound.

Conclusion

The stability of this compound is a critical parameter that requires careful consideration during its storage, handling, and application in research and development. By understanding the primary degradation pathways—oxidation, hydrolysis, and boroxine formation—and by implementing appropriate storage conditions, the integrity of this valuable compound can be maintained. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of their scientific outcomes. For critical applications, it is always recommended to perform a thorough stability analysis to establish a specific shelf-life under defined storage conditions.

References

A Technical Guide to (5-Hydroxypyridin-3-yl)boronic acid: Synthesis, Applications, and Commercial Availability

Author: BenchChem Technical Support Team. Date: December 2025

(5-Hydroxypyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique structural features, combining the aromaticity and hydrogen bonding capabilities of a pyridine ring with the versatile reactivity of a boronic acid, make it a valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery. This guide provides an in-depth overview of its commercial availability, key chemical properties, and applications, with a focus on experimental protocols relevant to its use.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Researchers can procure this reagent in various purities and quantities to suit their specific research needs. The hydrochloride salt of this compound is also commercially available.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCAS NumberPurity
AChemBlockThis compound1208308-11-595%[1]
AmbeedThis compound1208308-11-5Not specified
BLD PharmThis compound hydrochloride1801408-19-4Not specified[2]
FluorochemThis compound1208308-11-5Not specified

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1208308-11-5AChemBlock[1]
Molecular Formula C5H6BNO3AChemBlock[1]
Molecular Weight 138.92 g/mol AChemBlock[1]
IUPAC Name This compoundAChemBlock[1]
SMILES OB(O)C1=CC(O)=CN=C1AChemBlock[1]
MDL Number MFCD13189132AChemBlock[1]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in organic synthesis is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This powerful carbon-carbon bond-forming reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and other functional materials.[6][7]

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle cluster_start Starting Materials cluster_product Product pd0 Pd(0)Ln pd_complex R1-Pd(II)-X (Ln) pd0->pd_complex Oxidative Addition transmetalation_complex R1-Pd(II)-R2 (Ln) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R1-R2 transmetalation_complex->product R1X R1-X (Organohalide) R2B R2-B(OH)2 (Boronic Acid)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Researchers should note that reaction conditions may require optimization based on the specific substrates used.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

  • Inert gas (e.g., nitrogen or argon)

General experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) for three cycles.

  • The palladium catalyst (0.01-0.05 equivalents) and the degassed solvent are added.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours). The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the inorganic salts.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography on silica gel.

Role in Drug Discovery: Boronic Acids as Enzyme Inhibitors

Boronic acids have emerged as a significant class of compounds in drug discovery, primarily due to their ability to act as enzyme inhibitors.[8][9] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), is a proteasome inhibitor used in the treatment of multiple myeloma.[10][11]

The inhibitory activity of boronic acids stems from the ability of the boron atom to form a stable, covalent, yet reversible, tetrahedral intermediate with a nucleophilic residue in the enzyme's active site, such as the hydroxyl group of a serine or threonine residue.[11] This mimics the transition state of the enzyme-catalyzed reaction, thereby blocking the enzyme's activity.[9]

Enzyme_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_complex Tetrahedral Intermediate Enzyme Enzyme-Ser-OH Complex Enzyme-Ser-O-B(OH)2-R Enzyme->Complex Reversible Covalent Bonding BoronicAcid R-B(OH)2

General mechanism of boronic acid-based enzyme inhibition.

The pyridine moiety in this compound can participate in additional non-covalent interactions, such as hydrogen bonding and π-stacking, within the enzyme's active site, potentially enhancing binding affinity and selectivity. This makes hydroxypyridine boronic acids attractive scaffolds for the design of novel enzyme inhibitors targeting a range of diseases. While specific signaling pathways involving this compound are not yet extensively documented in publicly available literature, its structural motifs are relevant to the development of inhibitors for enzymes such as kinases, proteases, and metallo-β-lactamases.[12]

Conclusion

This compound is a commercially accessible and versatile building block for organic synthesis, particularly for the construction of complex heterocyclic molecules through the Suzuki-Miyaura cross-coupling reaction. Its structural features also make it a promising scaffold for the development of novel enzyme inhibitors in the field of drug discovery. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists working with this important chemical entity.

References

The Ascendancy of Pyridine Boronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine boronic acids have emerged as indispensable building blocks in modern organic synthesis and medicinal chemistry.[1][2] Their unique chemical properties, combining the aromatic, electron-deficient pyridine core with the versatile boronic acid functional group, have positioned them as critical reagents for the construction of complex molecules.[3] This is particularly true in the realm of drug discovery, where the pyridine motif is a common feature in a vast array of biologically active compounds.[2][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of pyridine boronic acids, with a focus on providing practical experimental details and quantitative data to aid researchers in their scientific endeavors.

Synthetic Methodologies: A Detailed Examination

The synthesis of pyridine boronic acids has evolved significantly, with several robust methods now available to chemists. The choice of a particular synthetic route often depends on the desired substitution pattern, the stability of the target molecule, and the scale of the reaction. The most prevalent methods include halogen-metal exchange followed by borylation and palladium-catalyzed cross-coupling reactions.

Halogen-Metal Exchange and Borylation

This classical yet effective method typically involves the reaction of a halopyridine with an organolithium or Grignard reagent to form a highly reactive organometallic intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to furnish the desired boronic acid or its ester.[5] The instability of some pyridine boronic acids, particularly the 2-substituted isomers, often necessitates their conversion to more stable ester forms, such as pinacol esters, for purification and storage.[1]

An "in situ quench" protocol has been developed to improve the yields and applicability of this method, especially for substrates with functional groups that are sensitive to organometallic reagents.[6] In this approach, the organometallic reagent is added to a mixture of the halopyridine and the trialkyl borate, allowing the rapid trapping of the transient organometallic intermediate.[6]

Palladium-Catalyzed Borylation (Miyaura Borylation)

The Miyaura borylation reaction offers a milder and often more functional-group-tolerant alternative to the halogen-metal exchange method. This palladium-catalyzed cross-coupling reaction typically employs a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to convert aryl or heteroaryl halides directly into their corresponding boronic esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrate.[7]

Experimental Protocols

To facilitate the practical application of these synthetic methods, detailed experimental protocols for the preparation of key pyridine boronic acid derivatives are provided below.

Protocol 1: Synthesis of 3-Pyridylboronic Acid via Halogen-Metal Exchange[1]

This protocol describes the synthesis of 3-pyridylboronic acid from 3-bromopyridine using an in situ quench method.

Reaction Scheme:

Materials:

  • 3-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Toluene

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Acetonitrile

Procedure:

  • To a stirred solution of 3-bromopyridine and triisopropyl borate in a mixture of toluene and THF at -40 °C under a nitrogen atmosphere, slowly add a solution of n-butyllithium in hexanes.

  • Maintain the temperature at -40 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of aqueous HCl.

  • Adjust the pH of the aqueous layer to 4 with NaOH.

  • The product, which exists as the boroxine, is isolated by filtration and can be further purified by crystallization from acetonitrile.

  • For conversion to the more stable pinacol ester, the boroxine is reacted with pinacol in toluene at reflux.

Quantitative Data: This method has been reported to provide 3-pyridylboronic acid (as the boroxine) in yields of 90-95% when the reaction is carried out at -40 °C.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation 3-Bromopyridine 3-Bromopyridine Reaction_Mixture Reaction Mixture (Toluene/THF, -40°C) 3-Bromopyridine->Reaction_Mixture n-BuLi n-BuLi n-BuLi->Reaction_Mixture Triisopropyl borate Triisopropyl borate Triisopropyl borate->Reaction_Mixture Quench Quench (aq. HCl) Reaction_Mixture->Quench pH_Adjust pH Adjustment (NaOH) Quench->pH_Adjust Isolation Isolation (Filtration) pH_Adjust->Isolation Product 3-Pyridylboronic Acid (Boroxine) Isolation->Product

Caption: Workflow for the synthesis of 3-pyridylboronic acid.

Protocol 2: Synthesis of 2-Chloropyrimidine-5-boronic Acid[9]

This protocol details the synthesis of a substituted pyrimidine boronic acid, a related and equally important class of heteroaryl boronic acids.

Reaction Scheme:

Materials:

  • 5-Bromo-2-chloropyrimidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Tetrahydrofuran (THF)

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-bromo-2-chloropyrimidine in a mixture of THF and toluene under an argon atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with ice water and allow it to warm to room temperature.

  • Separate the aqueous layer and acidify to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Quantitative Data: This method has been reported to produce 2-chloropyrimidine-5-boronic acid in a yield of 73.3%.[8]

Applications in Drug Discovery and Medicinal Chemistry

Pyridine boronic acids are pivotal in the synthesis of a wide range of biologically active molecules. Their ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heteroaryl scaffolds, which are common motifs in many pharmaceuticals.[9][10]

Enzyme Inhibition

Many compounds synthesized using pyridine boronic acids have shown potent inhibitory activity against various enzymes implicated in disease. For instance, pyridine-containing compounds have been developed as inhibitors of kinases such as Met kinase, Vaccinia-related kinases (VRK1 and VRK2), and dual CLK/ROCK inhibitors.[11][12][13] These kinases are often key components of signaling pathways that regulate cell growth, proliferation, and survival, making them attractive targets for cancer therapy.[1][14]

Table 1: Inhibitory Activity of Pyridine-Containing Compounds

Compound ClassTarget EnzymeIC₅₀ (nM)Reference
Pyrrolopyridine-pyridoneMet Kinase1.8[11]
AminopyridineVRK1150[12]
Pyrazolo[4,3-f]quinolineCLK1/2, ROCK2>70% inhibition at 25 nM[13]

Caption: Simplified VRK1 signaling pathway.

Caption: Simplified ROCK2 signaling pathway.

Caption: Simplified CLK2 signaling pathway.

Caption: Simplified MET signaling pathway.

Structure-Activity Relationships (SAR)

The biological activity of compounds derived from pyridine boronic acids is highly dependent on their substitution patterns. SAR studies have shown that the nature and position of substituents on both the pyridine and the coupled aryl ring can significantly impact potency and selectivity.[15][16] For example, in a series of boronic acid analogs of combretastatin A-4, replacing a phenyl ring with a pyridine ring led to a significant decrease in activity, highlighting the subtle electronic and steric effects that govern biological interactions.[3]

Applications in Materials Science

The utility of pyridine boronic acids extends beyond medicinal chemistry into the realm of materials science, particularly in the development of organic light-emitting diodes (OLEDs).[6][17] The electron-deficient nature of the pyridine ring makes it a valuable component in materials designed for electron transport or as hosts for phosphorescent emitters.[17]

By incorporating pyridine moieties into the backbone of organic semiconductors using Suzuki-Miyaura coupling with pyridine boronic acids, researchers can fine-tune the electronic and photophysical properties of these materials.[18] This allows for the development of OLEDs with improved efficiency, stability, and color purity.

Table 2: Performance of OLEDs with Pyridine-Containing Hole-Transporting Materials [18]

MaterialMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)External Quantum Efficiency (%)
Py-Br17,30022.49
Py-MeO-25.7-
Py-03-26.6-
Py-Me-25.2-

Physicochemical Properties

The physical and chemical properties of pyridine boronic acids are important considerations for their handling, storage, and application in synthesis.

Table 3: Physicochemical Properties of Selected Pyridine Boronic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
3-Pyridinylboronic acidC₅H₆BNO₂122.92>3004.22
4-Pyridinylboronic acidC₅H₆BNO₂122.92>3003.82
4-Methylpyridine-3-boronic acidC₆H₈BNO₂136.94--
2-Chloropyridine-5-boronic acidC₅H₅BClNO₂157.36--

Conclusion

Pyridine boronic acids have firmly established themselves as a cornerstone of modern chemical synthesis. Their versatility, coupled with the increasing availability of efficient and robust synthetic methodologies, has enabled the rapid assembly of complex molecular architectures for a wide range of applications. From the development of potent enzyme inhibitors in drug discovery to the engineering of high-performance materials for organic electronics, the impact of pyridine boronic acids is undeniable. This technical guide has provided a comprehensive overview of the key aspects of pyridine boronic acid chemistry, offering practical guidance and quantitative data to empower researchers in their pursuit of scientific innovation. As our understanding of the subtle nuances of their reactivity and biological interactions continues to grow, the future of pyridine boronic acids in science and technology appears brighter than ever.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-Hydroxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. (5-Hydroxypyridin-3-yl)boronic acid is a valuable building block that introduces a functionalized pyridine ring, a common scaffold in pharmaceuticals.

The presence of both a nitrogen atom and a hydroxyl group on the pyridine ring presents unique challenges in Suzuki-Miyaura coupling. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The hydroxyl group may require specific reaction conditions or protection to avoid undesirable side reactions. These application notes provide a detailed protocol for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides, drawing upon established methods for structurally similar compounds.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions of analogous pyridylboronic acids and aryl halides. This data provides a strong basis for the optimization of reactions involving this compound.

Table 1: Suzuki-Miyaura Coupling of Pyridylboronic Acids with Aryl Halides using Pd(dppf)Cl₂

EntryPyridylboronic Acid/EsterAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Pyridylboronic acid2-Amino-5-chloropyridinePd(OAc)₂ (2) / XPhos (4)K₃PO₄Dioxane1001295
2(6-Methylpyridin-3-yl)boronic acid2-Chloro-3-(trifluoromethyl)pyridineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
33-Pyridylboronic acid pinacol esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)Na₃PO₄Dioxane/H₂O1001265
44-Methoxyphenylboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)Na₃PO₄Dioxane1001277
52-HydroxypyridinePhenylboronic acidPdCl₂(dppf) (5)K₂CO₃Dioxane1001285

Table 2: Alternative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

EntryBoronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-Furanboronic acid4-ChloroanisoleXPhos Palladacycle (2 mol%)K₃PO₄THF/H₂Ort0.594[2]
2Thiophene-3-boronic acid4-Chloro-N,N-dimethylanilineXPhos Palladacycle (2 mol%)K₃PO₄THF/H₂Ort0.598[2]
3Phenylboronic acid4-Amino-2-chloropyridinePd₂(dba)₃ / SPhosK₃PO₄Dioxane801892[3]
42-Pyridylboronate3,5-(Bis-trifluoromethyl)bromobenzenePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane801882[4]
52-Pyridylboronate4-BromoanisolePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane801874[4]

Experimental Protocols

The following protocols are recommended for the Suzuki-Miyaura coupling of this compound with aryl or heteroaryl halides. Optimization may be required for specific substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is based on conditions successfully employed for the coupling of other functionalized pyridylboronic acids and hydroxypyridines.[5][6][7]

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-10 mol%)

  • Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), Pd(dppf)Cl₂ (3-10 mol%), and the base (Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the halide is typically 0.1-0.2 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can range from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-hydroxypyridine.

Protocol 2: Alternative Procedure using a Buchwald Ligand and Precatalyst

For challenging substrates or to improve reaction efficiency, a more active catalyst system employing a Buchwald ligand and a palladium precatalyst is recommended.[3][8][9]

Materials:

  • This compound (1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • XPhos Palladacycle (e.g., G2 or G3) (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane or Tetrahydrofuran (THF) (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.5 equiv), XPhos Palladacycle (1-3 mol%), and K₃PO₄ (2.0-3.0 equiv) to a dry reaction vessel.

  • Add anhydrous dioxane or THF and a minimal amount of degassed water (e.g., a 10:1 to 20:1 organic solvent to water ratio).

  • Seal the vessel and heat the reaction mixture to the desired temperature (room temperature to 100 °C) with stirring. The use of microwave irradiation can significantly reduce reaction times.[9]

  • Monitor the reaction for completion as described in Protocol 1.

  • Follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 Boronate R²-B(OR)₃⁻ Boronate->Transmetal Base Base Base->Boronate activates RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 regenerates catalyst Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base, Solvent) start->setup inert Inert Atmosphere (Evacuate/Backfill) setup->inert reaction Heating & Stirring (Monitor Progress) inert->reaction workup Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (Characterization) purification->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving (5-Hydroxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (5-Hydroxypyridin-3-yl)boronic acid in palladium-catalyzed cross-coupling reactions, a critical transformation in the synthesis of novel chemical entities for drug discovery and development. The protocols and data presented herein are curated from established methodologies for analogous pyridine-containing boronic acids and serve as a robust foundation for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis.[1] this compound is a valuable building block, enabling the introduction of a 5-hydroxypyridine motif into a variety of molecular scaffolds. This moiety is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.

However, the cross-coupling of pyridine-containing boronic acids, particularly those with a hydroxyl group, can present unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2] Additionally, the hydroxyl group can influence the electronic properties of the boronic acid and may require specific reaction conditions for optimal reactivity. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and purity.

Data Presentation: Reaction Conditions and Yields

The following table summarizes quantitative data from Suzuki-Miyaura cross-coupling reactions of various pyridylboronic acids with aryl halides. This data provides a valuable starting point for the optimization of reactions involving this compound.

EntryPyridylboronic AcidAryl HalidePd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Methoxy-5-pyridylboronic acid2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂ (5)PPh₃Na₂CO₃ (1M aq.)1,4-DioxaneReflux869[3]
22-Chloro-5-pyridylboronic acid3-BromoquinolinePd(PPh₃)₂Cl₂ (5)PPh₃Na₂CO₃ (1M aq.)1,4-DioxaneReflux8~65[3]
33-Thiopheneboronic acid5-Chloro-2-thiophenecarbaldehydePd(OAc)₂ (0.25)1K₃PO₄Toluene1001271[4]
4N-Methyl-5-indole boronic acid3-ChloropyridinePd(OAc)₂ (2)1K₃PO₄Toluene1001277[4]
5Phenylboronic acid2,3,5-TrichloropyridinePd(OAc)₂ (0.5)NoneNa₂CO₃H₂O/DMF (3.5:3)601289[5]
6Phenylboronic acidp-BromotoluenePdCl₂(L@β-CD) (0.01)L@β-CDK₃PO₄·7H₂OH₂O90495[6]
7Phenylboronic acid4-ChlorobenzonitrilePd(OAc)₂ (0.25)4m K₃PO₄Toluene1001292[7]

Note: Ligand 1 is a biaryl monophosphine ligand. Ligand 4m is a 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand. L@β-CD is a cyclodextrin-based ligand. This table demonstrates the variability in reaction conditions and the importance of optimizing each parameter for a specific substrate combination.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling Conditions

This protocol is a good starting point for a wide range of aryl bromides and iodides.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF) and water (10:1 mixture), degassed

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₂Cl₂ (3 mol%).

  • Add the degassed DMF/water mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 15-60 minutes.

  • Workup and Purification: Follow the procedures outlined in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactants R¹-X + R²-B(OH)₂ Reactants->OxAdd Aryl Halide (R¹-X) Base Base Base->Transmetalation activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factors Influencing Reaction Yield

Factors_Affecting_Yield cluster_catalyst cluster_base cluster_solvent Yield Reaction Yield Catalyst Palladium Catalyst Catalyst->Yield Catalyst_Source Pd(0) vs Pd(II) precursor Catalyst->Catalyst_Source Catalyst_Loading Catalyst Loading (mol%) Catalyst->Catalyst_Loading Ligand Ligand Ligand->Yield Base Base Base->Yield Base_Strength Strength (e.g., K₂CO₃ vs K₃PO₄) Base->Base_Strength Base_Solubility Solubility Base->Base_Solubility Solvent Solvent Solvent->Yield Solvent_Polarity Polarity Solvent->Solvent_Polarity Solvent_Mixture Aqueous vs. Anhydrous Solvent->Solvent_Mixture Temperature Temperature Temperature->Yield Substrates Substrate Reactivity (Aryl Halide & Boronic Acid) Substrates->Yield

Caption: Key factors influencing the yield of Suzuki-Miyaura cross-coupling reactions.

References

Synthesis of Bioactive Molecules Using (5-Hydroxypyridin-3-yl)boronic Acid: Application in the Development of p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules, specifically focusing on the utilization of (5-Hydroxypyridin-3-yl)boronic acid in the creation of potent p38 MAP kinase inhibitors. The methodologies described herein are centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone in modern medicinal chemistry for the formation of carbon-carbon bonds.

Introduction

This compound is a valuable building block in drug discovery, offering a unique combination of a pyridine scaffold with a reactive boronic acid moiety. This reagent is particularly useful for introducing a hydroxypyridinyl group into target molecules, a common feature in a variety of bioactive compounds, including kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of kinase ATP-binding sites, while the hydroxyl group can form additional hydrogen bonds, enhancing binding affinity and selectivity.

This application note will focus on the synthesis of a pyridol-pyrimidine class of p38 MAP kinase inhibitors, which have shown high specificity for their target.[1] p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for the treatment of inflammatory diseases such as rheumatoid arthritis.[2]

Application: Synthesis of a p38 MAP Kinase Inhibitor

A prime example of the application of this compound is in the synthesis of 4-(5-hydroxypyridin-3-yl)-N-substituted-pyrimidin-2-amine derivatives, a class of potent and selective p38 MAP kinase inhibitors. The key step in this synthesis is a Suzuki-Miyaura coupling reaction between this compound and a suitably substituted 4-chloropyrimidine.

Experimental Workflow

The overall synthetic strategy involves the preparation of a 4-chloro-N-aryl-pyrimidin-2-amine intermediate followed by the palladium-catalyzed cross-coupling with this compound.

G cluster_synthesis Synthesis of 4-chloro-N-aryl-pyrimidin-2-amine cluster_coupling Suzuki-Miyaura Coupling cluster_evaluation Biological Evaluation Start 2,4-dichloropyrimidine Nucleophilic_Substitution Nucleophilic Aromatic Substitution Start->Nucleophilic_Substitution Amine Aryl Amine (e.g., Aniline derivative) Amine->Nucleophilic_Substitution Intermediate 4-chloro-N-aryl-pyrimidin-2-amine Nucleophilic_Substitution->Intermediate Coupling_Reaction Suzuki-Miyaura Coupling Intermediate->Coupling_Reaction Boronic_Acid This compound Boronic_Acid->Coupling_Reaction Product 4-(5-hydroxypyridin-3-yl)-N-aryl-pyrimidin-2-amine (p38 Inhibitor) Coupling_Reaction->Product Assay p38 MAP Kinase Inhibition Assay Product->Assay Data IC50 Value Assay->Data

Figure 1: Experimental workflow for the synthesis and evaluation of a p38 MAP kinase inhibitor.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a 4-(5-hydroxypyridin-3-yl)-N-aryl-pyrimidin-2-amine derivative.

Materials:

  • 4-chloro-N-aryl-pyrimidin-2-amine (1.0 eq)

  • This compound (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.12 eq) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) (3.0 eq) or Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane or Dimethylformamide (DMF), anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-chloro-N-aryl-pyrimidin-2-amine (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

  • Add the palladium catalyst (and ligand if necessary).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(5-hydroxypyridin-3-yl)-N-aryl-pyrimidin-2-amine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and biological activity of a p38 MAP kinase inhibitor derived from this compound.

Compound IDAryl Substituent (R)Yield (%)p38α IC50 (nM)
1 4-Fluorophenyl7515
2 2,4-Difluorophenyl688
3 4-Methylphenyl8125
4 3-Methoxyphenyl7232

Signaling Pathway

The synthesized compounds are designed to inhibit the p38 MAP kinase signaling pathway, which plays a crucial role in the inflammatory response.

G Stress_Cytokines Stress / Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAP Kinase MKK->p38 Downstream Downstream Substrates (e.g., MK2, Transcription Factors) p38->Downstream Inhibitor 4-(5-hydroxypyridin-3-yl)- pyrimidin-2-amine Derivative Inhibitor->p38 Inflammation Inflammatory Response (e.g., Cytokine Production) Downstream->Inflammation

Figure 2: Simplified p38 MAP Kinase Signaling Pathway and the point of inhibition.

Conclusion

This compound is a key reagent for the synthesis of potent and selective p38 MAP kinase inhibitors. The Suzuki-Miyaura coupling provides an efficient and versatile method for incorporating the hydroxypyridinyl moiety into complex molecules. The detailed protocols and data presented here serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutics targeting inflammatory diseases.

References

(5-Hydroxypyridin-3-yl)boronic Acid: A Versatile Building Block for Novel p38 MAP Kinase Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(5-Hydroxypyridin-3-yl)boronic acid is emerging as a valuable scaffold in medicinal chemistry, particularly in the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This application note details the utility of this building block in synthesizing novel drug candidates, provides protocols for their synthesis via Suzuki-Miyaura coupling, and presents relevant pharmacological data for analogous compounds, offering a comprehensive guide for researchers in drug discovery and development.

Introduction

The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, playing a key role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, p38 MAP kinase has become a significant therapeutic target for the development of novel anti-inflammatory agents.

Boronic acids are versatile reagents in organic synthesis, most notably for their use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. In drug discovery, the incorporation of a pyridinyl moiety can enhance solubility, introduce hydrogen bonding interactions, and improve the overall pharmacological profile of a compound. This compound, with its combination of a pyridinyl ring, a hydroxyl group, and a boronic acid functional group, offers a unique trifecta of features for designing novel p38 MAP kinase inhibitors. The pyridinyl nitrogen can act as a hydrogen bond acceptor, a crucial interaction observed in many p38 inhibitors, while the hydroxyl group provides an additional point for interaction or further functionalization.

Application in the Synthesis of p38 MAP Kinase Inhibitors

This compound is an ideal building block for the synthesis of N,N'-diaryl urea derivatives, a well-established class of p38 MAP kinase inhibitors. The prominent inhibitor BIRB 796 (Doramapimod) exemplifies this scaffold, featuring a pyrazole core linked to two aryl groups via a urea bridge. The pyridinyl moiety from this compound can be readily incorporated into such structures through Suzuki-Miyaura coupling, replacing one of the aryl groups to potentially enhance potency and selectivity.

Quantitative Data of Representative p38 MAP Kinase Inhibitors

While specific data for inhibitors directly synthesized from this compound is not extensively available in the public domain, the inhibitory activities of analogous compounds, such as the clinical candidate BIRB 796 and other pyridinyl-containing inhibitors, provide a strong rationale for its use.

Compound Name (Analogues)TargetIC50 (nM)Assay Conditions
BIRB 796 (Doramapimod)p38α38Cell-free
BIRB 796 (Doramapimod)p38β65Cell-free
BIRB 796 (Doramapimod)p38γ200Cell-free
BIRB 796 (Doramapimod)p38δ520Cell-free
Pyridinylimidazole Analoguep38α160JNK3 inhibition assay (for selectivity)

This table summarizes data for analogous compounds to illustrate the potential efficacy of inhibitors derived from this compound.

Experimental Protocols

The following protocols describe the general methodologies for the synthesis of p38 MAP kinase inhibitors using this compound as a key building block.

Protocol 1: Synthesis of a Pyridinyl-Substituted Pyrazole Intermediate via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable halogenated pyrazole derivative.

Materials:

  • This compound

  • Halogenated pyrazole derivative (e.g., 4-bromo-1-methyl-1H-pyrazole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the halogenated pyrazole derivative (1.0 eq), this compound (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridinyl-substituted pyrazole intermediate.

Protocol 2: Formation of the N,N'-Diaryl Urea

This protocol describes the subsequent formation of the urea linkage to complete the synthesis of the target p38 MAP kinase inhibitor.

Materials:

  • Pyridinyl-substituted pyrazole amine (from Protocol 1, after conversion of a suitable functional group to an amine if necessary)

  • Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

  • Dissolve the pyridinyl-substituted pyrazole amine (1.0 eq) in anhydrous THF or DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Add the aryl isocyanate (1.05 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with a suitable solvent (e.g., diethyl ether or a mixture of hexanes and ethyl acetate) to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a cold solvent, and dry under vacuum to yield the final N-(pyridinyl-pyrazolyl)-N'-aryl urea inhibitor.

Visualizations

p38 MAP Kinase Signaling Pathway

p38_signaling_pathway Stimuli Stress / Cytokines (e.g., TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Downstream Downstream Substrates (e.g., MK2, ATF2) p38->Downstream phosphorylates Inhibitor (5-Hydroxypyridin-3-yl)boronic acid-derived Inhibitor Inhibitor->p38 inhibits Response Inflammatory Response (Cytokine Production) Downstream->Response

Caption: The p38 MAP kinase signaling cascade and the point of inhibition.

Experimental Workflow for Inhibitor Synthesis

synthesis_workflow start (5-Hydroxypyridin-3-yl) boronic acid coupling Suzuki-Miyaura Coupling start->coupling reagent Halogenated Pyrazole reagent->coupling intermediate Pyridinyl-Pyrazole Intermediate coupling->intermediate amine_formation Amine Formation intermediate->amine_formation if needed pyrazole_amine Pyridinyl-Pyrazole Amine intermediate->pyrazole_amine direct use if amine present amine_formation->pyrazole_amine urea_formation Urea Formation pyrazole_amine->urea_formation isocyanate Aryl Isocyanate isocyanate->urea_formation product Final p38 Inhibitor urea_formation->product

Caption: General synthetic workflow for p38 inhibitors.

Conclusion

This compound represents a highly promising and versatile building block for the development of novel p38 MAP kinase inhibitors. Its inherent structural features allow for the creation of compounds with the potential for high potency and selectivity. The provided protocols for Suzuki-Miyaura coupling and subsequent urea formation offer a robust framework for the synthesis of a diverse library of potential drug candidates. Further exploration of this scaffold is warranted to fully elucidate its potential in the discovery of new therapeutics for inflammatory diseases.

Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with (5-Hydroxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl scaffolds crucial in pharmaceutical development. The coupling of (5-Hydroxypyridin-3-yl)boronic acid presents unique challenges due to the electronic nature of the pyridine ring and the presence of a reactive hydroxyl group. This document provides detailed protocols and optimization strategies to facilitate successful coupling reactions with various aryl halides.

Core Principles and Optimization Strategies

The success of coupling reactions involving pyridylboronic acids hinges on overcoming several potential obstacles:

  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1] This effect is mitigated by using bulky, electron-rich phosphine ligands that shield the palladium center.

  • Slow Transmetallation : Electron-deficient pyridine rings can slow the rate of transmetallation, a critical step in the catalytic cycle.[2] The choice of base is crucial for activating the boronic acid to form a more nucleophilic boronate species, thereby facilitating this step.[1][3]

  • Protodeboronation : This is an undesired side reaction where the boronic acid group is replaced by a hydrogen atom. It can be exacerbated by high temperatures, prolonged reaction times, and the presence of water.[2] Using anhydrous solvents can help minimize this issue.[1]

  • Hydroxyl Group Reactivity : The free hydroxyl group on the pyridine ring can interfere with the reaction, potentially requiring a protection-deprotection strategy. While some Suzuki couplings tolerate free hydroxyls, low yields have been reported for unprotected hydroxypyridines in certain cases.[4]

Data Presentation: Recommended Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields. The following table summarizes generally effective conditions for challenging Suzuki-Miyaura couplings involving heteroaryl boronic acids, which can be adapted for this compound.

ParameterRecommended Reagents & ConditionsRationale & Remarks
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pre-catalysts that form the active Pd(0) species in situ. Typical loading is 1-5 mol%.[1][5]
Ligand Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃Bulky, electron-rich phosphine ligands stabilize the catalyst, prevent pyridine coordination, and promote reductive elimination.[1][6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFThe base activates the boronic acid. K₃PO₄ is a strong, non-nucleophilic base effective for challenging couplings.[1][3] Cs₂CO₃ is highly soluble and effective but more expensive.[3]
Solvent 1,4-Dioxane, Toluene, THF, DME (often with water)Anhydrous solvents can reduce protodeboronation.[1] A mixture like Dioxane/H₂O (e.g., 4:1) is often effective.[3]
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, but excessive heat can promote side reactions.
Aryl Halide Ar-I, Ar-Br, Ar-OTf, Ar-ClReactivity order: I > Br > OTf >> Cl. Aryl chlorides are the least reactive and often require more robust catalyst/ligand systems.

Experimental Protocols

Protocol 1: Direct Coupling with Unprotected this compound

This protocol attempts the direct coupling and is suitable as a first-pass experiment, particularly for more reactive aryl halides (iodides and bromides).

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

  • Ligand (e.g., SPhos, 0.06 mmol, 6 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, 5 mL)

  • Schlenk tube or sealed microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Place the vessel in a preheated oil bath at 100 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 4-18 hours. Monitor the progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Coupling via a Protected Hydroxyl Group

If Protocol 1 fails or gives low yields, protecting the hydroxyl group is recommended. A tert-Butyldimethylsilyl (TBDMS) ether is a robust protecting group that is stable to Suzuki conditions and easily removed.

Step 2a: Protection of this compound

  • Dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add imidazole (2.5 equiv) and stir until dissolved.

  • Add TBDMS-Cl (1.1 equiv) portion-wise at room temperature.

  • Stir the mixture for 12-16 hours.

  • Perform an aqueous work-up and purify by chromatography to obtain the TBDMS-protected boronic acid.

Step 2b: Suzuki-Miyaura Coupling

  • Follow the procedure in Protocol 1 , substituting the protected boronic acid for the unprotected version.

Step 2c: Deprotection of the Coupled Product

  • Dissolve the purified, TBDMS-protected coupled product in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.2 equiv).

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, perform an aqueous work-up and purify by chromatography to yield the final product.

Visualized Workflow and Logic

The following diagrams illustrate the general experimental workflow and the logic behind optimizing the Suzuki-Miyaura coupling reaction.

G General Workflow for Suzuki-Miyaura Coupling reagents 1. Reagent Assembly Aryl Halide Boronic Acid Catalyst & Ligand Base setup 2. Reaction Setup Combine solids in a dry flask under an inert atmosphere. reagents->setup solvent 3. Solvent Addition Add anhydrous solvent via syringe. setup->solvent reaction 4. Heating & Stirring Heat to 80-110 °C for 4-18 hours. solvent->reaction monitoring 5. Monitoring Track progress using TLC or LC-MS. reaction->monitoring workup 6. Aqueous Work-up Quench reaction, extract with organic solvent, dry. monitoring->workup purification 7. Purification Isolate product via column chromatography. workup->purification analysis 8. Characterization Confirm structure using NMR, MS. purification->analysis

Figure 1. A stepwise experimental workflow for performing the Suzuki-Miyaura coupling reaction.

G Optimization Logic for Challenging Couplings start Low Yield or No Reaction catalyst Change Ligand (e.g., to SPhos) start->catalyst Catalyst deactivation suspected base Screen Bases (K₃PO₄, Cs₂CO₃) start->base Poor boronate formation temp Increase Temperature start->temp Slow kinetics protect Protect Hydroxyl Group start->protect Substrate instability result Improved Yield catalyst->result base->result temp->result protect->result

Figure 2. Decision-making flowchart for troubleshooting and optimizing the coupling reaction.

References

The Pivotal Role of (5-Hydroxypyridin-3-yl)boronic Acid in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Hydroxypyridin-3-yl)boronic acid has emerged as a critical building block in the synthesis of a new generation of kinase inhibitors. Its unique structural features, particularly the pyridine ring and the hydroxyl group, allow for the creation of compounds that can effectively target the ATP-binding site of various kinases, leading to the development of potent and selective therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.

The pyridine moiety is a well-established "hinge-binder" in kinase inhibitors, capable of forming crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The addition of a hydroxyl group at the 5-position provides an additional point for hydrogen bonding or further chemical modification, enabling the fine-tuning of a compound's pharmacological properties. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways.

Application Notes

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl or heteroaryl-aryl structures. This reaction is a cornerstone of modern medicinal chemistry due to its versatility, mild reaction conditions, and tolerance of a wide range of functional groups.

Key Applications:

  • Synthesis of Biaryl Kinase Inhibitors: The Suzuki coupling of this compound with various aryl or heteroaryl halides is a common strategy to generate the core scaffolds of many kinase inhibitors.

  • Structure-Activity Relationship (SAR) Studies: The hydroxyl group on the pyridine ring can be used as a handle for further derivatization, allowing for systematic exploration of the SAR and optimization of inhibitor potency and selectivity.

  • Targeting Multiple Kinase Families: Inhibitors synthesized using this building block have shown activity against several important kinase families, including RAF kinases, Glycogen Synthase Kinase-3β (GSK-3β), and the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.

Quantitative Data on Kinase Inhibitors

The following table summarizes the inhibitory activity of selected kinase inhibitors whose structures are conceptually related to derivatives of this compound. It is important to note that the specific inhibitors listed may utilize derivatives of the title compound, and this data is presented to illustrate the potential potency achievable with this structural motif.

Compound ID/ReferenceKinase Target(s)IC50 (nM)Cell-Based Assay IC50 (nM)Notes
Imidazo[1,2-b]pyridazine Derivative (Example) GSK-3β220-This class of compounds targets GSK-3β, a key regulator in neurological disorders. The core scaffold can be synthesized via Suzuki coupling with a pyridyl boronic acid derivative.[1]
TAK-632 BRAF, CRAF2.4 (BRAF)75 (pMEK)A pan-RAF inhibitor with a benzothiazole core. While not directly using the title boronic acid, its synthesis involves related pyridyl building blocks and highlights the potential of such moieties in potent kinase inhibition.[2][3]
AXL Inhibitor (Example) AXL19-A series of 2,4,5-trisubstitued pyrimidines demonstrated potent AXL inhibition. The synthesis of such compounds often involves Suzuki coupling with functionalized pyridyl boronic acids.[4]
MerTK Inhibitor (Example) MerTK<40 (EC50)<40 (EC50)Macrocyclic pyrrolopyrimidines have been developed as potent MerTK inhibitors, with the synthesis relying on Suzuki coupling to introduce pyridinyl groups.[]

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound. Researchers should optimize the reaction conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki coupling reaction between an aryl halide and this compound.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, with 10-20% water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent and Catalyst inert->solvent heat Heat and Stir (80-100 °C, 4-24h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction and Washing cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Biaryl Product purify->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol 2: Synthesis of an Imidazo[1,2-b]pyridazine Kinase Inhibitor Core

This protocol outlines a representative synthesis of an imidazo[1,2-b]pyridazine core, a common scaffold for kinase inhibitors, which can be functionalized using this compound.

Procedure:

  • Step 1: Synthesis of the Halogenated Imidazo[1,2-b]pyridazine.

    • React a substituted 3-aminopyridazine with an α-haloketone to form the imidazo[1,2-b]pyridazine ring system.

    • Introduce a halogen (e.g., bromine or iodine) at a suitable position on the imidazo[1,2-b]pyridazine core via electrophilic halogenation.

  • Step 2: Suzuki Coupling.

    • Couple the halogenated imidazo[1,2-b]pyridazine from Step 1 with this compound using the conditions described in Protocol 1.

  • Step 3: Further Functionalization.

    • The resulting biaryl compound can be further modified at the hydroxyl group or other positions to optimize its kinase inhibitory activity.

Imidazopyridazine_Synthesis start Substituted 3-Aminopyridazine step1 Cyclization and Halogenation start->step1 haloketone α-Haloketone haloketone->step1 intermediate Halogenated Imidazo[1,2-b]pyridazine step1->intermediate step2 Suzuki Coupling (Protocol 1) intermediate->step2 boronic_acid This compound boronic_acid->step2 biaryl_product Biaryl Imidazo[1,2-b]pyridazine step2->biaryl_product step3 Further Functionalization biaryl_product->step3 final_inhibitor Kinase Inhibitor step3->final_inhibitor

Caption: Synthesis of an Imidazo[1,2-b]pyridazine Inhibitor.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from this compound and related structures.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF are common in many cancers, making it a key therapeutic target.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation RAF_Inhibitor Pan-RAF Inhibitors (e.g., TAK-632) RAF_Inhibitor->RAF GSK3B_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3B_complex GSK-3β/Axin/APC Complex Dsh->GSK3B_complex Inhibits Beta_catenin β-catenin GSK3B_complex->Beta_catenin Phosphorylates for degradation Degradation Proteasomal Degradation Beta_catenin->Degradation Gene_transcription Gene Transcription Beta_catenin->Gene_transcription Activates GSK3B_inhibitor GSK-3β Inhibitor GSK3B_inhibitor->GSK3B_complex TAM_Kinase_Pathway Gas6 Gas6/Protein S (Ligands) TAM TAM Receptors (TYRO3, AXL, MER) Gas6->TAM PI3K PI3K TAM->PI3K STAT STATs TAM->STAT Akt Akt PI3K->Akt Downstream Cell Survival, Proliferation, Immune Suppression Akt->Downstream STAT->Downstream TAM_Inhibitor TAM Kinase Inhibitor TAM_Inhibitor->TAM

References

Application Notes and Protocols: Derivatization of (5-Hydroxypyridin-3-yl)boronic acid for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (5-Hydroxypyridin-3-yl)boronic acid is a versatile bifunctional scaffold for the development of targeted therapies. Its unique structure, featuring a nucleophilic hydroxyl group and a boronic acid moiety capable of forming reversible covalent bonds and participating in cross-coupling reactions, makes it an attractive starting point for creating diverse chemical libraries. The pyridine ring itself offers opportunities for further modification and influences the compound's overall physicochemical properties. This document provides detailed protocols for the derivatization of this scaffold and outlines its potential applications in targeting key biological pathways.

Derivatization Strategies

The derivatization of this compound can be systematically approached by targeting its three key functional regions: the boronic acid group, the hydroxyl group, and the pyridine ring.

Modification of the Boronic Acid Group

The boronic acid is a key functional group for both covalent interactions with biological targets (e.g., serine proteases) and for building molecular complexity via transition-metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: This is one of the most powerful methods to form carbon-carbon bonds. The boronic acid can be coupled with a wide range of aryl, heteroaryl, or vinyl halides/triflates to introduce diverse substituents. This is fundamental for exploring the structure-activity relationship (SAR) of the scaffold against a specific target.

  • Boronic Ester Formation: Conversion of the boronic acid to a boronic ester (e.g., with pinacol) can improve stability, and solubility, and modify the pharmacokinetic profile of the final compound. These esters can also act as prodrugs, releasing the active boronic acid in vivo.

Modification of the Hydroxyl Group

The phenolic hydroxyl group is a handle for introducing a variety of functionalities through etherification or esterification.

  • O-Alkylation (Etherification): Reaction with alkyl halides or other electrophiles under basic conditions allows for the introduction of alkyl, benzyl, or more complex chains. These modifications can be used to probe interactions with specific pockets of a target protein or to enhance membrane permeability.

  • O-Acylation (Esterification): Acylation with acid chlorides or anhydrides can be used to introduce ester functionalities, which can serve as prodrugs or modulate the electronic properties of the pyridine ring.

Modification of the Pyridine Ring

While the pyridine ring is generally less reactive towards electrophilic substitution, it can be functionalized, particularly after activation. Halogenation of the ring can provide additional handles for further cross-coupling reactions.

Potential Therapeutic Applications

Derivatives of this compound are promising candidates for several classes of targeted therapies:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. By using Suzuki-Miyaura coupling, various aromatic and heteroaromatic groups can be attached at the 3-position to target the ATP-binding site of specific kinases. The hydroxyl group can act as a key hydrogen bond donor or be modified to probe other regions of the kinase domain.

  • Proteasome Inhibitors: Boronic acids are a well-established class of proteasome inhibitors (e.g., Bortezomib). The boronic acid moiety can form a reversible covalent bond with the active site threonine of the proteasome. The rest of the molecule can be elaborated to enhance specificity and potency.

  • Metalloenzyme Inhibitors: The hydroxypyridine scaffold is a known metal-chelating pharmacophore. Derivatives could be designed to target the active site of metalloenzymes, where the hydroxypyridine moiety coordinates with the catalytic metal ion.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl halide (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 2M aqueous solution of Na₂CO₃ (3.0 eq).

  • Add 1,4-dioxane as the solvent. The volume should be sufficient to dissolve the reactants (a typical concentration is 0.1 M).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C under a nitrogen or argon atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow Start This compound + Aryl Halide Reaction Heat (90-100 °C) under N₂ Start->Reaction Reagents Pd(PPh₃)₄ Na₂CO₃ (aq) Reagents->Reaction Solvent 1,4-Dioxane / H₂O Solvent->Reaction Workup Aqueous Workup (EtOAc / H₂O) Reaction->Workup Purification Column Chromatography Workup->Purification Product Derivatized Product Purification->Product

Suzuki-Miyaura cross-coupling workflow.

Protocol 2: General Procedure for O-Alkylation of the Hydroxyl Group

This protocol details the etherification of the hydroxyl group with an alkyl halide.

Materials:

  • This compound or a derivative thereof

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in DMF.

  • Add K₂CO₃ (2.0-3.0 eq).

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) if necessary. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

O_Alkylation_Workflow Start Substituted this compound + Alkyl Halide Reaction Stir at RT or Heat Start->Reaction Base K₂CO₃ or Cs₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup (EtOAc / H₂O) Reaction->Workup Purification Column Chromatography Workup->Purification Product O-Alkylated Product Purification->Product

O-Alkylation workflow for the hydroxyl group.

Data Presentation

The following tables provide a template for summarizing the results from a hypothetical library synthesis and screening campaign.

Table 1: Summary of Suzuki-Miyaura Coupling Reactions

EntryAryl Halide PartnerProductYield (%)
14-Bromobenzonitrile5-(4-cyanophenyl)pyridin-3-ol85
21-Bromo-4-fluorobenzene5-(4-fluorophenyl)pyridin-3-ol92
32-Bromopyridine5-(pyridin-2-yl)pyridin-3-ol78
43-Bromoquinoline5-(quinolin-3-yl)pyridin-3-ol75

Table 2: Summary of O-Alkylation Reactions

EntryStarting MaterialAlkyl HalideProductYield (%)
15-(4-fluorophenyl)pyridin-3-olBenzyl bromide3-(benzyloxy)-5-(4-fluorophenyl)pyridine95
25-(4-fluorophenyl)pyridin-3-olEthyl bromoacetateEthyl 2-((5-(4-fluorophenyl)pyridin-3-yl)oxy)acetate88
35-(pyridin-2-yl)pyridin-3-ol1-Bromobutane3-(butoxy)-5-(pyridin-2-yl)pyridine91

Table 3: Hypothetical Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
5-(4-cyanophenyl)pyridin-3-olKinase A550
3-(benzyloxy)-5-(4-fluorophenyl)pyridineKinase A75
5-(quinolin-3-yl)pyridin-3-olKinase B120
3-(butoxy)-5-(pyridin-2-yl)pyridineKinase B45

Signaling Pathway Visualization

The derivatized compounds can be designed to interfere with specific signaling pathways implicated in disease. For example, a derivative could be optimized to inhibit a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades like the MAPK/ERK pathway, which is often hyperactivated in cancer.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates Inhibitor This compound Derivative Inhibitor->RTK Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Block Inhibition

Targeting the MAPK/ERK pathway.

Application of (5-Hydroxypyridin-3-yl)boronic Acid in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a potent and efficient strategy for the identification of novel lead compounds in modern drug discovery.[1] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[2] (5-Hydroxypyridin-3-yl)boronic acid is a particularly valuable fragment due to its unique combination of structural features. The pyridine ring provides opportunities for hydrogen bonding and aromatic interactions, while the boronic acid moiety can form reversible covalent bonds with serine, threonine, or lysine residues within a protein's active site, or participate in hydrogen bonding interactions.[2][] The hydroxyl group offers an additional point for hydrogen bonding and a potential vector for synthetic elaboration, allowing for the growth of the fragment into a more potent and selective lead compound.

This document provides detailed application notes and protocols for the use of this compound in a typical FBDD workflow, from initial screening to hit validation and characterization.

FBDD Workflow for this compound

A standard FBDD workflow utilizing this compound as a starting fragment is illustrated below. This process begins with the screening of a fragment library to identify initial hits, followed by validation and structural studies to understand the binding interaction, and finally, optimization of the hit to develop a lead compound.

FBDD_Workflow cluster_0 Screening & Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization FragLib Fragment Library (including this compound) PrimaryScreen Primary Screen (e.g., DSF) FragLib->PrimaryScreen OrthogonalScreen Orthogonal Screen (e.g., SPR, NMR) PrimaryScreen->OrthogonalScreen StructuralBiology Structural Biology (X-ray Crystallography) OrthogonalScreen->StructuralBiology StructureGuidedDesign Structure-Guided Design StructuralBiology->StructureGuidedDesign Synthesis Synthesis of Analogs StructureGuidedDesign->Synthesis SAR SAR Exploration Synthesis->SAR LeadCompound Lead Compound SAR->LeadCompound

A typical Fragment-Based Drug Discovery workflow.

Hypothetical Signaling Pathway: Targeting Mitogen-Activated Protein Kinase Kinase 4 (MKK4)

For the purpose of this application note, we will consider a hypothetical scenario where this compound is identified as a binder to MKK4. MKK4 is a key enzyme in the JNK and p38 MAP kinase signaling pathways, which are often implicated in cancer and inflammatory diseases.[2]

MKK4_Pathway Stress Cellular Stress MAP3K MAP3K Stress->MAP3K MKK4 MKK4 MAP3K->MKK4 JNK_p38 JNK / p38 MKK4->JNK_p38 TranscriptionFactors Transcription Factors (e.g., AP-1) JNK_p38->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse Inhibitor This compound Inhibitor->MKK4

Simplified MKK4 signaling pathway and the point of inhibition.

Experimental Protocols

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF is a rapid and high-throughput method used to identify fragments that bind to and stabilize a target protein, resulting in a measurable shift in its melting temperature (Tm).[2]

Protocol:

  • Protein Preparation: Prepare a solution of purified MKK4 protein at a final concentration of 2 µM in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).[2]

  • Fragment Preparation: Prepare a stock solution of this compound and other fragments in DMSO at 100 mM. Create a working plate by diluting the fragments to 10 mM in DSF buffer.[2]

  • Assay Plate Preparation: In a 96-well or 384-well PCR plate, add 20 µL of the MKK4 protein solution to each well.[2]

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution of 1:1000.[2]

  • Fragment Addition: Add 0.2 µL of the 10 mM fragment solution to the appropriate wells for a final fragment concentration of 100 µM. Include DMSO-only controls.[2]

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.[2]

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the fragment indicates binding.[2]

Hypothetical Data for DSF Screening:

Fragment IDFragment NameConcentration (µM)ΔTm (°C)Hit?
F001This compound100+3.5Yes
F002Fragment 2100+0.2No
F003Fragment 3100+1.8Yes
F004Fragment 4100-0.5No
Hit Validation: Surface Plasmon Resonance (SPR)

SPR is employed to confirm the binding of hits from the primary screen and to determine their binding affinity (KD) and kinetics (ka and kd).[2]

Protocol:

  • Chip Preparation: Covalently immobilize purified MKK4 onto a CM5 sensor chip using standard amine coupling chemistry.[2]

  • Fragment Preparation: Prepare a serial dilution of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO) ranging from 1 µM to 500 µM.[2]

  • Binding Analysis: Inject the fragment solutions over the sensor chip surface at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Hypothetical Data for SPR Analysis:

Fragment IDka (1/Ms)kd (1/s)KD (µM)
F0011.5 x 10³0.3200
F0038.0 x 10²0.4500

Hit-to-Lead Optimization

Following validation and structural characterization, this compound would undergo a hit-to-lead optimization process. This involves the synthesis of analogs to improve binding affinity, selectivity, and pharmacokinetic properties. The hydroxyl group at the 5-position and the pyridine ring provide clear vectors for synthetic modification.

Logical Workflow for Hit-to-Lead Optimization:

Hit_to_Lead Hit Validated Hit This compound Xray Co-crystal Structure with Target Protein Hit->Xray SAR Structure-Activity Relationship (SAR) - Identify key interactions - Propose modifications Xray->SAR Synthesis Synthesis of Analogs - Modify hydroxyl group - Substitute on pyridine ring SAR->Synthesis Screening Biological Screening - Affinity (SPR) - Potency (Enzyme Assay) Synthesis->Screening Screening->SAR Iterative Cycles ADME ADME/Tox Profiling Screening->ADME Lead Lead Compound ADME->Lead

Iterative process of hit-to-lead optimization.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery. Its inherent chemical features, including the ability to form reversible covalent bonds and participate in multiple hydrogen bonding interactions, allow for robust detection in biophysical assays and provide clear vectors for synthetic optimization. The protocols and workflows described herein provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery programs.

References

Troubleshooting & Optimization

preventing protodeboronation of (5-Hydroxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of (5-Hydroxypyridin-3-yl)boronic acid during chemical reactions.

Understanding Protodeboronation

Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the starting material and reduced yield of the desired product. This process is particularly relevant for heteroaromatic boronic acids and is influenced by factors such as pH, temperature, and the electronic properties of the aromatic ring.

This compound contains a pyridine ring, making it a heteroaromatic boronic acid. The presence of the electron-donating hydroxyl group can further influence its susceptibility to protodeboronation.

Troubleshooting Guide: Minimizing Protodeboronation

This guide provides a systematic approach to troubleshoot and minimize protodeboronation of this compound in your experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Problem: Low yield of the desired coupled product, with the formation of 3-hydroxypyridine as a significant byproduct.

Potential Cause: Protodeboronation of this compound.

Solutions:

  • Reaction pH Control: The rate of protodeboronation is highly pH-dependent. For many heteroaromatic boronic acids, protodeboronation is accelerated under strongly basic conditions.

    • Recommendation: Employ milder bases in your reaction. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The optimal pH is often a compromise between minimizing protodeboronation and ensuring efficient catalytic activity.

  • Temperature Optimization: Higher reaction temperatures can increase the rate of protodeboronation.

    • Recommendation: Screen for the lowest effective temperature for your specific transformation. If the desired reaction proceeds at a reasonable rate at a lower temperature, it can significantly reduce the extent of protodeboronation.

  • Use of Boronic Acid Surrogates: Protecting the boronic acid functionality can dramatically improve stability.

    • Recommendation 1: Pinacol Esters: Convert the boronic acid to its corresponding pinacol ester. Boronic esters are generally more stable than boronic acids and can slowly release the active boronic acid in situ.

    • Recommendation 2: MIDA Boronates: For highly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability.[1] MIDA boronates are air-stable, crystalline solids that undergo slow, controlled hydrolysis under reaction conditions to release the boronic acid, keeping its concentration low and minimizing decomposition.[2][3][4]

  • Catalyst and Ligand Choice: A highly active catalyst system can promote the desired cross-coupling reaction to proceed much faster than the competing protodeboronation.

    • Recommendation: Employ modern, highly active palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) that are known to facilitate rapid cross-coupling.

  • Reaction Time: Prolonged reaction times can lead to increased decomposition of the boronic acid.

    • Recommendation: Monitor the reaction progress closely (e.g., by TLC, LC-MS, or GC) and quench the reaction as soon as the starting material is consumed to avoid unnecessary exposure of the product and remaining boronic acid to the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound degrading during my Suzuki-Miyaura reaction?

A1: The degradation you are observing is likely due to protodeboronation, a common side reaction for heteroaromatic boronic acids. This process is often accelerated by the basic conditions and elevated temperatures typically used in Suzuki-Miyaura couplings. The pyridine nitrogen and the hydroxyl group can influence the electronic properties of the molecule, affecting its stability.

Q2: How does the position of the boronic acid group on the pyridine ring affect its stability?

A2: The stability of pyridylboronic acids is highly dependent on the position of the boronic acid group. 2-Pyridylboronic acids are notoriously unstable due to the proximity of the nitrogen atom, which can lead to rapid protodeboronation through the formation of a zwitterionic intermediate.[5][6] In contrast, 3- and 4-pyridylboronic acids are generally much more stable.[6][7]

Q3: What is a MIDA boronate and how can it help prevent protodeboronation?

A3: A MIDA boronate is a protected form of a boronic acid where the boron atom is part of a bicyclic structure formed with N-methyliminodiacetic acid (MIDA).[1] This protection renders the boronic acid exceptionally stable to air and moisture, allowing for easier handling and storage.[1][2][3][4] During the reaction, the MIDA group is slowly hydrolyzed under basic conditions, gradually releasing the active boronic acid. This "slow-release" strategy maintains a very low concentration of the potentially unstable free boronic acid in the reaction mixture at any given time, thereby minimizing the rate of protodeboronation and favoring the desired cross-coupling reaction.[2][3][4]

Q4: Are there any specific bases that are recommended to minimize protodeboronation?

A4: Yes, using milder bases is a key strategy. While strong bases like NaOH and KOH can be effective for the Suzuki-Miyaura coupling, they also tend to accelerate protodeboronation. Weaker inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are often preferred when working with sensitive boronic acids. The choice of base can also depend on the specific substrates and catalyst system being used, so some optimization may be necessary.

Q5: Can I use the pinacol ester of this compound instead of the free boronic acid?

A5: Absolutely. Converting the boronic acid to its pinacol ester is a common and effective strategy to increase its stability. Pinacol esters are less prone to protodeboronation than the free boronic acids and can be used directly in many cross-coupling reactions. They function similarly to MIDA boronates by providing a slower release of the active boronic acid, though MIDA boronates generally offer a higher degree of stability and more controlled release.

Data Presentation

The following table provides a qualitative comparison of the stability of different pyridylboronic acid isomers, which can be a useful guide for understanding the inherent stability of your substrate.

Boronic Acid IsomerRelative Stability to ProtodeboronationHalf-life (t₁/₂) at pH 12, 70 °C
2-Pyridylboronic acidLowRapid (seconds to minutes at neutral pH)[5][6]
3-Pyridylboronic acidHigh> 1 week[6][7]
4-Pyridylboronic acidHigh> 1 week[6][7]

Note: The presence of the hydroxyl group on the 3-pyridyl ring may influence the stability, and these values should be used as a general guideline.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Aromatic Compound with this compound

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation: In a dry reaction vessel, combine the bromo-aromatic compound (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or a more active precatalyst like XPhos-Pd-G3 at 1-2 mol%) and the corresponding ligand if necessary.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/water) is commonly used.

  • Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction by an appropriate analytical technique (TLC, LC-MS, or GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of (5-Hydroxypyridin-3-yl) MIDA boronate

This protocol is adapted from a general procedure for the synthesis of MIDA boronates and is a highly recommended step for challenging couplings.[5][6][8][9]

  • Reagent Combination: In a round-bottom flask, combine this compound (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) anhydride (1.05 equiv.).

  • Solvent Addition: Add a suitable solvent, such as anhydrous dioxane or a mixture of toluene and DMSO.

  • Dehydration: Heat the mixture under an inert atmosphere. If using dioxane, heating at 70-80 °C for 12-24 hours is often sufficient. If using a toluene/DMSO mixture, a Dean-Stark apparatus can be used to azeotropically remove water.

  • Isolation: Upon completion, the MIDA boronate often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexanes), and dried under vacuum. If the product does not precipitate, standard work-up and purification by column chromatography may be necessary. MIDA boronates are generally stable to silica gel chromatography.[1]

Visualizations

Protodeboronation_Pathway A This compound B Protodeboronation A->B Undesired Pathway (High pH, High Temp) D Suzuki-Miyaura Coupling A->D Desired Pathway C 3-Hydroxypyridine (Byproduct) B->C E Desired Coupled Product D->E

Caption: Competing pathways for this compound.

Troubleshooting_Workflow start Low Yield / Protodeboronation Observed q1 Is the reaction temperature optimized? start->q1 p1 Lower reaction temperature q1->p1 No q2 Is a mild base being used? q1->q2 Yes a1_yes Yes a1_no No p1->q2 p2 Switch to K₃PO₄, K₂CO₃, or Cs₂CO₃ q2->p2 No q3 Are you using a boronic acid surrogate? q2->q3 Yes a2_yes Yes a2_no No p2->q3 p3 Prepare Pinacol or MIDA ester q3->p3 No end Improved Yield q3->end Yes a3_yes Yes a3_no No p3->end

Caption: A logical workflow for troubleshooting protodeboronation.

MIDA_Slow_Release cluster_reaction_pot Reaction Mixture MIDA_boronate (5-Hydroxypyridin-3-yl) MIDA boronate (Stable Reservoir) hydrolysis Slow Hydrolysis (H₂O, Base) MIDA_boronate->hydrolysis free_boronic_acid Free Boronic Acid (Low Concentration) hydrolysis->free_boronic_acid coupling Suzuki-Miyaura Coupling free_boronic_acid->coupling protodeboronation Protodeboronation (Minimized) free_boronic_acid->protodeboronation product Desired Product coupling->product byproduct Byproduct protodeboronation->byproduct

Caption: The "slow-release" mechanism of MIDA boronates.

References

Technical Support Center: Purification of (5-Hydroxypyridin-3-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (5-hydroxypyridin-3-yl)boronic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives.

Issue 1: Low Yield After Purification

Potential Cause Troubleshooting Steps
Protodeboronation Cleavage of the C-B bond, is a common side reaction, especially under acidic or basic conditions. To minimize this, maintain a near-neutral pH during aqueous workups and chromatography. If possible, work at lower temperatures.
Formation of Boroxines Boronic acids can dehydrate to form cyclic anhydrides called boroxines. This equilibrium can be shifted back to the boronic acid by performing recrystallization from a solvent system containing water.
Product Adsorption on Silica Gel Boronic acids, particularly polar ones, can strongly adhere to silica gel during column chromatography, leading to poor recovery. Consider using deactivated silica gel, or alternative stationary phases like alumina. A short column may also be beneficial.
Product Degradation The hydroxypyridine moiety can be sensitive to oxidation and high temperatures. It is advisable to keep reaction and purification temperatures as low as possible and perform workup promptly. The use of an inert atmosphere can also be beneficial.

Issue 2: Persistent Impurities in the Final Product

Potential Impurity Identification and Removal
Unreacted Starting Materials If the synthesis involves a Suzuki-Miyaura coupling, unreacted halogenated hydroxypyridine may be present. This can be identified by a characteristic M+2 peak in the mass spectrum if a bromine-containing starting material was used. To address this, consider increasing the equivalents of the boronic acid reagent or extending the reaction time.
Homocoupling Products Dimerization of the boronic acid starting material can occur. Minimizing this side reaction involves ensuring a thoroughly degassed reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon).
Boroxine As mentioned earlier, boroxines can be a significant impurity. They may appear as broad or multiple peaks in HPLC analysis. Recrystallization from an aqueous solvent system is the most effective way to convert boroxines back to the boronic acid.
Dehalogenated Byproducts Loss of a halogen atom from a starting material can result in impurities that are often difficult to separate from the desired product due to similar polarities. Careful optimization of chromatographic conditions or recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound and its derivatives?

A1: The primary challenges include the compound's propensity for protodeboronation (loss of the boronic acid group), the formation of boroxines (anhydrides), and difficulties with standard purification techniques like silica gel chromatography due to the polarity and potential for strong adsorption of these compounds.[1] The hydroxypyridine functional group can also make the molecule susceptible to oxidation.

Q2: How can I minimize protodeboronation during purification?

A2: Protodeboronation is often catalyzed by acidic or basic conditions.[1] To minimize this, aim to keep the pH as close to neutral as possible during extractions and chromatography. When possible, use milder bases in the preceding synthetic steps and avoid prolonged exposure to strong acids or bases during workup.

Q3: My NMR spectrum looks complex, and I suspect I have boroxine formation. How can I confirm this and what should I do?

A3: Boroxine formation is an equilibrium reaction that is favored under anhydrous conditions. In NMR, boroxines can give rise to complex or broad signals. The presence of boroxines can often be confirmed by HPLC, where they may appear as broad or multiple peaks. To convert the boroxine back to the boronic acid, you can stir a slurry of the material in a mixture of an organic solvent (like diethyl ether or ethyl acetate) and water, or recrystallize from a solvent system containing water.

Q4: Standard silica gel chromatography is giving me poor yields. What are my alternatives?

A4: Due to the polar nature of hydroxypyridine boronic acids, they can interact strongly with silica gel. Consider the following alternatives:

  • Deactivated Silica Gel: Pre-treating the silica gel with a base like triethylamine can reduce strong acidic interactions.

  • Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel.

  • Reversed-Phase Chromatography (C18): This can be effective, but care must be taken as some boronic acids can degrade during the evaporation of aqueous mobile phases.

  • Derivatization: Converting the boronic acid to a less polar ester, such as a pinacol ester, can significantly improve its chromatographic behavior on normal phase silica. The boronic acid can be regenerated after purification.

Q5: Is recrystallization a viable purification method for this compound derivatives?

A5: Yes, recrystallization can be a very effective method, especially for removing less polar impurities and for converting boroxines back to the boronic acid. A hot solvent mixture, such as acetonitrile/water or ethanol/water, is often a good starting point for solvent screening.

Q6: Are there any chemical derivatization techniques to facilitate purification?

A6: Yes, forming a diethanolamine adduct is a common strategy. These adducts are often crystalline and can be selectively precipitated from a reaction mixture, leaving impurities in solution. The free boronic acid can then be regenerated by treatment with acid. Another common technique is the conversion to a pinacol ester, which is more stable and less polar, making it more amenable to standard silica gel chromatography.

Data Presentation

Table 1: Illustrative Data on the Impact of Reaction Conditions on Yield and Purity in a Suzuki-Miyaura Coupling Involving a Hydroxypyridine Derivative

This table provides example data to highlight how optimizing reaction conditions can minimize impurity formation, simplifying subsequent purification.

CatalystBaseSolventAtmosphereYield (%)Purity (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂OAir7585
Pd(PPh₃)₄K₂CO₃DME/H₂ONitrogen9296
PdCl₂(dppf)Cs₂CO₃DME/H₂OAir8088
PdCl₂(dppf)Cs₂CO₃DME/H₂ONitrogen95>98

Data is illustrative and based on general trends observed in Suzuki-Miyaura reactions of pyridine derivatives.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying crude this compound, particularly for removing less polar impurities and converting boroxines back to the free acid.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., 9:1 acetonitrile/water or ethanol/water) at reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce it.

  • Cooling: Once crystals begin to form, cool the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for analyzing the purity of this compound and its derivatives.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it to a high percentage (e.g., 90%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Acetonitrile and Water.

Mandatory Visualizations

Purification_Troubleshooting_Workflow start Crude Product This compound derivative recrystallization Attempt Recrystallization (e.g., ACN/Water) start->recrystallization purity_check1 Check Purity (HPLC, NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 98% select_column Select Stationary Phase column_chromatography->select_column silica Standard Silica select_column->silica Option 1 deactivated_silica Deactivated Silica select_column->deactivated_silica Option 2 alumina Alumina select_column->alumina Option 3 c18 Reversed-Phase (C18) select_column->c18 Option 4 purity_check2 Check Purity (HPLC, NMR) silica->purity_check2 deactivated_silica->purity_check2 alumina->purity_check2 c18->purity_check2 purity_check2->pure_product Purity > 98% derivatization Consider Derivatization purity_check2->derivatization Purity < 98% or Low Yield pinacol Pinacol Ester Formation derivatization->pinacol dea Diethanolamine Adduct Formation derivatization->dea purify_derivative Purify Derivative (Chromatography/Recrystallization) pinacol->purify_derivative dea->purify_derivative deprotection Deprotection/Release purify_derivative->deprotection purity_check3 Check Purity (HPLC, NMR) deprotection->purity_check3 purity_check3->pure_product Purity > 98%

Caption: A decision-making workflow for the purification of this compound derivatives.

Impurity_Troubleshooting_Logic start Impure Product Detected identify_impurity Identify Impurity (LC-MS, NMR) start->identify_impurity unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm e.g., M+2 peak in MS homocoupling Homocoupling Product identify_impurity->homocoupling e.g., Dimer mass in MS boroxine Boroxine identify_impurity->boroxine e.g., Broad peaks in HPLC/NMR dehalogenated Dehalogenated Byproduct identify_impurity->dehalogenated e.g., Mass corresponding to loss of halogen action_sm Optimize Reaction: - Increase equivalents of other reagent - Extend reaction time unreacted_sm->action_sm action_homocoupling Optimize Reaction: - Degas solvent thoroughly - Maintain inert atmosphere homocoupling->action_homocoupling action_boroxine Purification Step: - Recrystallize from aqueous solvent - Stir with water/organic solvent boroxine->action_boroxine action_dehalogenated Purification Step: - Optimize chromatography - Attempt recrystallization dehalogenated->action_dehalogenated

Caption: A logical diagram for troubleshooting common impurities encountered during the synthesis and purification.

References

common side reactions with pyridineboronic acids and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridineboronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using pyridineboronic acids in Suzuki-Miyaura coupling reactions?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation is a reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This consumes the boronic acid, reducing the yield of the desired product and forming a pyridine byproduct that can complicate purification.[1]

  • Homocoupling is the reaction of two molecules of the pyridineboronic acid to form a bipyridine byproduct. This reaction is often promoted by the presence of oxygen and can be catalyzed by palladium or copper.[3][4][5][6]

Q2: Why are 2-pyridineboronic acids particularly unstable and prone to protodeboronation?

The instability of 2-pyridineboronic acid is unique. At a neutral pH, it readily forms a zwitterionic species due to the basic nitrogen atom in the pyridine ring.[1][7] This zwitterionic intermediate is highly reactive and can undergo a rapid, unimolecular breakdown, cleaving the C-B bond and leading to the protodeboronated pyridine product.[1][7] This mechanism is distinct from that of simple arylboronic acids, which are generally most stable at neutral pH.[7]

Q3: What reaction parameters have the greatest influence on the rate of these side reactions?

Several factors can significantly impact the extent of side reactions:

  • pH: This is a critical factor for protodeboronation. For 2-pyridineboronic acids, the maximum rate of decomposition is often seen at neutral pH.[1] Counterintuitively, adding either acid or base can slow this side reaction by shifting the equilibrium away from the highly reactive zwitterionic form.[1][7]

  • Oxygen: The presence of oxygen is a major promoter of the homocoupling side reaction.[4]

  • Catalyst System: The choice of palladium source, ligands, and base can influence the rates of both the desired cross-coupling and the undesired side reactions. Highly active catalyst systems that promote rapid catalytic turnover can outcompete slower decomposition pathways like protodeboronation.[2][8]

  • Temperature: Higher temperatures can accelerate both the desired reaction and side reactions. Finding the optimal temperature is key.

  • Boronic Acid Concentration: Maintaining a low concentration of the unstable boronic acid throughout the reaction can minimize side reactions.[2][7]

Troubleshooting Guide

Problem: Low yield of the desired coupled product and significant formation of a pyridine byproduct.

This issue points to excessive protodeboronation . Here are some strategies to mitigate it:

  • Modify the Reaction pH: Avoid neutral pH conditions, especially for 2-pyridineboronic acids. The addition of a stronger base (e.g., K₃PO₄) or a weak acid can shift the pH away from the optimal range for protodeboronation.[1]

  • Use a More Stable Boronic Acid Derivative: Instead of the free boronic acid, consider using more stable derivatives like N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates.[2][7][9] These act as "slow-release" sources, keeping the concentration of the reactive free boronic acid low throughout the reaction.[2][7]

  • Optimize the Catalyst System: Employ highly active, electron-rich, and sterically hindered phosphine ligands such as XPhos, SPhos, or tricyclohexylphosphine (PCy₃).[8] These ligands can accelerate the desired Suzuki coupling, allowing it to outpace the protodeboronation reaction. Palladacycle pre-catalysts are also effective as they generate the active Pd(0) species under mild conditions.[8]

  • Employ in situ Generation: Prepare the pyridineboronic acid in situ from the corresponding halide, immediately followed by the cross-coupling reaction. This avoids isolating the often-unstable intermediate.[9]

Problem: Formation of a symmetrical bipyridine impurity.

This indicates that homocoupling is occurring. To avoid this side reaction, consider the following steps:

  • Deoxygenate the Reaction Mixture: Boronic acid homocoupling is strongly promoted by oxygen.[4] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) before adding the catalyst. Maintain an inert atmosphere throughout the experiment.[4][10]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress palladium(II)-mediated homocoupling.[10]

  • Modify the Reagent Addition Order: Pre-heating the mixture of the aryl halide, base, and catalyst for a short period (e.g., 10 minutes at 60-80 °C) before adding the pyridineboronic acid can sometimes reduce homocoupling.[4]

Data Summary

The following table summarizes the qualitative impact of various parameters on the two main side reactions.

ParameterImpact on ProtodeboronationImpact on HomocouplingRecommended Action
pH High at neutral pH (for 2-pyridyl)MinimalAdjust pH to be acidic or basic.
Atmosphere MinimalHigh under air/oxygenUse an inert atmosphere (N₂ or Ar).
Boronic Acid Form High for free acidModerateUse stable derivatives (MIDA, trifluoroborates).
Catalyst Activity Decreases with higher activityDecreases with higher activityUse highly active ligands (e.g., XPhos, SPhos).
Reducing Agents No direct effectDecreasesAdd a mild reducing agent (e.g., potassium formate).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Side Reactions

This protocol is a starting point for challenging couplings where protodeboronation and homocoupling are concerns.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the pyridineboronic acid derivative (e.g., MIDA boronate, 1.2-1.5 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), and a magnetic stir bar.

  • Solvent Degassing: Add the chosen solvent (e.g., dioxane/water mixture). Seal the vessel and degas the mixture thoroughly for 15-20 minutes by sparging with argon or nitrogen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Monitoring Protodeboronation by ¹H NMR
  • Sample Preparation: Set up the Suzuki reaction as described above. At specific time points (e.g., t = 0, 1h, 4h, 24h), carefully and quickly take a small aliquot from the reaction mixture under an inert atmosphere.

  • Quenching: Quench the aliquot by diluting it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that contains a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum for each time point.

  • Data Analysis: Integrate the signal of the internal standard and the characteristic signals for the starting aryl halide, the desired coupled product, and the protodeboronated pyridine byproduct.[1]

  • Quantification: Normalize the integrals of the reaction components against the integral of the internal standard. This allows for the calculation of concentrations over time, quantifying the material lost to protodeboronation.[1]

Visual Guides

Suzuki_Side_Reactions Suzuki-Miyaura Cycle and Common Side Reactions pd0 LₙPd(0) oa_complex Ar-Pd(II)-X (Oxidative Addition Complex) pd0->oa_complex Ar-X Oxidative Addition transmetalation_complex Ar-Pd(II)-Py oa_complex->transmetalation_complex Transmetalation homocoupling Homocoupling oa_complex->homocoupling O₂, [Pd] transmetalation_complex->pd0 Reductive Elimination product Ar-Py (Desired Product) transmetalation_complex->product boronic_acid Py-B(OH)₂ boronic_acid->oa_complex Base protodeboronation Protodeboronation boronic_acid->protodeboronation H₂O (Neutral pH) boronic_acid->homocoupling pyridine Py-H (Side Product) protodeboronation->pyridine bipyridine Py-Py (Side Product) homocoupling->bipyridine

Caption: Suzuki cycle with protodeboronation and homocoupling side pathways.

References

Technical Support Center: Optimizing Couplings with (5-Hydroxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing cross-coupling reactions involving (5-Hydroxypyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when using this compound in Suzuki-Miyaura couplings?

Researchers may encounter several challenges, including:

  • Low Yields: The presence of the electron-donating hydroxyl group and the nitrogen atom in the pyridine ring can complicate the catalytic cycle. The nitrogen atom can coordinate to the palladium catalyst, potentially leading to deactivation.[1] The hydroxyl group may also interact with the base or other reaction components.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-hydroxypyridine.[2] This is often promoted by strong bases and the presence of water.

  • Homocoupling: The self-coupling of the boronic acid to form a bipyridine-diol is another potential side reaction, often facilitated by the presence of oxygen or certain palladium(II) species.

  • Poor Solubility: this compound and its salts may have limited solubility in common organic solvents, which can affect reaction rates and yields.

Q2: How does the hydroxyl group on the pyridine ring influence the reaction?

The hydroxyl group can have both electronic and coordinating effects:

  • Directing Group: A hydroxyl group positioned appropriately on a coupling partner can sometimes direct the palladium catalyst, influencing the regioselectivity of the reaction.[3] This may occur through the formation of a palladium alkoxide intermediate.[3]

  • Electronic Effects: As an electron-donating group, the hydroxyl moiety can increase the electron density of the pyridine ring, which may affect the rates of oxidative addition and transmetalation.

  • Interaction with Base: The acidic proton of the hydroxyl group will react with the base. This necessitates the use of a sufficient excess of base to ensure both the activation of the boronic acid and deprotonation of the hydroxyl group.

Q3: Which bases are recommended for couplings with this compound?

The choice of base is critical and often substrate-dependent. Inorganic bases are most commonly employed in Suzuki-Miyaura reactions.[4][5] For pyridylboronic acids, a range of bases has been used successfully:

  • Potassium Carbonate (K₂CO₃): A moderately strong and commonly used base.

  • Sodium Carbonate (Na₂CO₃): Another widely used base, often in aqueous solution.[6]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be effective in challenging couplings.[1][7]

  • Cesium Carbonate (Cs₂CO₃): A strong base that can sometimes improve yields, particularly with less reactive coupling partners.

  • Potassium Fluoride (KF): A milder base that can be advantageous in minimizing protodeboronation.[2]

The optimal base should be determined empirically for each specific reaction.

Q4: What are the most suitable solvents for these reactions?

A mixture of an organic solvent and water is typically used to dissolve the various components of the reaction.[7][8] Common solvent systems include:

  • Dioxane/Water: A frequently used combination that provides good solubility for many substrates.[1][8]

  • Toluene/Water: Another effective biphasic system.

  • Tetrahydrofuran (THF)/Water: A viable option, though THF has a lower boiling point which may limit the reaction temperature.

  • N,N-Dimethylformamide (DMF): Can be used, particularly for less soluble substrates, but can be more difficult to remove during workup.[9]

The ratio of organic solvent to water can significantly impact the reaction and should be optimized.[8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure proper degassing of solvents to prevent catalyst oxidation.
Inappropriate base or solventScreen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). See Table 1 for starting points.
Low reaction temperatureGradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Catalyst inhibition by pyridine nitrogenConsider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can shield the palladium center.
Significant Protodeboronation Base is too strong or reaction time is too longSwitch to a milder base like KF. Monitor the reaction closely and stop it once the starting material is consumed.
Presence of excess waterWhile some water is often necessary, excessive amounts can promote protodeboronation. Try reducing the water content in the solvent mixture.
Formation of Homocoupling Product Presence of oxygen in the reaction mixtureThoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Inefficient reduction of Pd(II) precatalystUse a Pd(0) source directly or ensure conditions are suitable for the in situ reduction of the Pd(II) precatalyst.
Difficulty in Product Purification Co-elution with boronic acid starting material or byproductsConsider an acidic or basic wash during the workup to remove unreacted boronic acid. Optimize chromatography conditions.

Data Presentation

Table 1: General Starting Conditions for Base and Solvent Screening

Base (equivalents)Solvent System (v/v)Typical Temperature (°C)Catalyst/Ligand SystemNotes
K₂CO₃ (2-3)Dioxane/H₂O (4:1 to 10:1)80-100Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhosA common starting point for many Suzuki couplings.
Na₂CO₃ (2-3, often as 1-2M aq. solution)Dioxane or Toluene80-110Pd(PPh₃)₄ or PdCl₂(PPh₃)₂A classic set of conditions.[6]
K₃PO₄ (2-3)Toluene/H₂O (10:1) or Dioxane/H₂O (4:1)80-110Pd(OAc)₂/Buchwald Ligands (e.g., XPhos, SPhos)Often effective for more challenging substrates.[1][7]
Cs₂CO₃ (2-3)Dioxane/H₂O (4:1)80-100Pd₂(dba)₃/XPhosCan enhance reactivity for difficult couplings.
KF (3)Dioxane80-100Pd₂(dba)₃/PCy₃A milder option to minimize protodeboronation.

Note: The optimal conditions are highly dependent on the specific aryl halide coupling partner. The information in this table is intended as a general guideline for initial screening experiments.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting protocol and should be optimized for each specific substrate combination.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl halide, the base, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • The aqueous layer can be acidified and extracted to recover any unreacted boronic acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography.

Visualizations

Suzuki_Optimization_Workflow cluster_start Initial Reaction Setup cluster_screening Condition Screening cluster_optimization Optimization cluster_analysis Analysis & Troubleshooting cluster_end Final Protocol start Define Substrates: This compound + Aryl Halide base_screen Screen Bases (K2CO3, K3PO4, Cs2CO3, KF) start->base_screen Select initial conditions solvent_screen Screen Solvents (Dioxane/H2O, Toluene/H2O) base_screen->solvent_screen Identify best base catalyst_screen Screen Catalyst/Ligand (Pd(dppf)Cl2, Pd2(dba)3/SPhos) solvent_screen->catalyst_screen Identify best solvent analysis Analyze Results (Yield, Purity) catalyst_screen->analysis Identify best catalyst temp_opt Optimize Temperature conc_opt Optimize Concentration temp_opt->conc_opt ratio_opt Optimize Reagent Ratios conc_opt->ratio_opt final_protocol Optimized Protocol ratio_opt->final_protocol Finalize conditions analysis->temp_opt If yield is low troubleshoot Troubleshoot Side Reactions (Protodeboronation, Homocoupling) analysis->troubleshoot If side products observed troubleshoot->base_screen Re-screen with milder base Suzuki_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd2_ox R1-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R1-Pd(II)L_n-R2 pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 Coupled Product (R1-R2) pd2_trans->r1r2 r1x Aryl Halide (R1-X) r1x->pd2_ox r2boh This compound (R2-B(OH)2) r2boh->pd2_trans base Base base->pd2_trans

References

Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the Suzuki-Miyaura cross-coupling of hydroxypyridine substrates.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of hydroxypyridines particularly challenging?

The primary difficulties arise from two main properties of hydroxypyridines:

  • Keto-Enol Tautomerism: Hydroxypyridines exist in equilibrium with their pyridone tautomers.[1][2] The position of this equilibrium is sensitive to the solvent, substitution pattern, and temperature.[1][2] The pyridone form can be less reactive or lead to undesired side reactions.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group are Lewis basic and can coordinate strongly to the palladium catalyst. This coordination can stabilize the catalyst in an inactive state, preventing it from participating in the catalytic cycle and leading to low or no product formation.[3][4]

Q2: What are the most effective types of palladium catalysts and ligands for these substrates?

For difficult couplings involving hydroxypyridines, especially with less reactive chlorides, standard catalysts like Pd(PPh₃)₄ are often insufficient.[5] The most successful catalyst systems utilize bulky, electron-rich ligands that promote the key steps of the catalytic cycle (oxidative addition and reductive elimination) and sterically discourage catalyst deactivation by the substrate.[3]

Recommended systems include:

  • Bulky Dialkylbiaryl Phosphine Ligands: Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos , are highly effective. Their steric bulk and electron-donating properties help stabilize the active monoligated Pd(0) species required for the challenging oxidative addition of heteroaryl chlorides.[3][5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands (e.g., IPr, IMes) are strong electron donors and form very stable complexes with palladium, making them robust catalysts for coupling unreactive chlorides.[3][6][7]

  • Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G2/G3) is often preferable to generating the active catalyst in situ. These precatalysts ensure efficient and reproducible generation of the active Pd(0) species.[6][8]

Q3: How should I select the appropriate base for my reaction?

The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][7] The choice of base can dramatically affect the reaction yield.

  • Common Choices: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective choices for difficult heteroaryl couplings.[3][5]

  • Screening: The optimal base is highly dependent on the specific substrates, catalyst, and solvent. If initial attempts yield poor results, screening a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) is recommended.[3][9]

Q4: Is it necessary to protect the hydroxyl group on the pyridine ring?

Protecting the hydroxyl group (e.g., as a methoxy or benzyloxy ether) can prevent catalyst inhibition by the free -OH group.[10] However, this strategy adds protection and deprotection steps to the synthesis, which is not always ideal. Modern catalyst systems with bulky, electron-rich ligands are often capable of coupling unprotected hydroxypyridines, making protection unnecessary in many cases.[11] The decision should be based on whether direct coupling is unsuccessful after screening various catalyst systems and conditions.

Troubleshooting Guide

Problem: My reaction shows low or no conversion to the desired product.

  • Potential Cause 1: Catalyst Deactivation. The pyridine nitrogen and/or hydroxyl group is likely inhibiting your palladium catalyst.[3]

    • Solution: Switch to a more robust catalyst system. Replace simple phosphine ligands (like PPh₃) with a bulky, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3][5] Using a modern precatalyst (e.g., XPhos Pd G3) can also improve the generation of the active catalyst.[8][12]

  • Potential Cause 2: Unreactive Coupling Partner. Aryl or heteroaryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes oxidative addition difficult.[5][13][14]

    • Solution: For chloride substrates, you must use a highly active catalyst system as described above. Additionally, increasing the reaction temperature can help overcome the activation energy barrier for C-Cl bond cleavage.[3]

  • Potential Cause 3: Ineffective Base. The chosen base may be too weak or poorly soluble in the reaction medium to efficiently generate the required boronate species for transmetalation.[5]

    • Solution: Screen stronger bases. K₃PO₄ and Cs₂CO₃ are often superior to carbonates like K₂CO₃ or Na₂CO₃ for challenging couplings.[3][5]

  • Potential Cause 4: Oxygen Sensitivity. The active Pd(0) catalyst is sensitive to air and can be oxidized to an inactive state.[5]

    • Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Assemble the reaction under a positive pressure of inert gas.[3][15]

Problem: I am observing significant side product formation.

  • Potential Cause 1: Protodeboronation. The boronic acid is being hydrolyzed back to the corresponding arene before it can couple. This is a common issue with electron-deficient heteroaryl boronic acids and can be accelerated by high temperatures and aqueous basic conditions.[3][8][13]

    • Solution:

      • Use a more stable boronic acid derivative, such as a pinacol boronate ester (BPin) or a potassium trifluoroborate salt (BF₃K) .[3][16] These are generally more resistant to hydrolysis.

      • Minimize the amount of water in the reaction or use anhydrous conditions if possible.

      • Lower the reaction temperature if the catalyst system allows.

  • Potential Cause 2: Homocoupling. The boronic acid is coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or by Pd(II) species if the precatalyst is not efficiently reduced to Pd(0).[3][8]

    • Solution: Ensure the reaction is rigorously degassed to remove all traces of oxygen.[3] Using a well-defined Pd(0) source or an efficient precatalyst system can also minimize the presence of Pd(II) species that promote this side reaction.

Data Presentation: Catalyst and Base Performance

The selection of catalyst, ligand, and base is paramount for success. The tables below summarize conditions used for related heteroaryl Suzuki couplings to guide selection.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Halopyridines

Halopyridine SubstrateBoronic Acid/EsterCatalyst / PrecatalystLigandBaseSolventYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Dioxane/H₂O71[17]
2,4-DichloropyrimidinePhenylboronic acidPd₂(dba)₃-Na₂CO₃Dioxane/H₂O<5[17]
4-Bromoisoquinoline2-PyridylboronatePd₂(dba)₃Ligand 1 K₃PO₄Dioxane82[18]
3,5-Difluorobromobenzene2-PyridylboronatePd₂(dba)₃Ligand 2 K₃PO₄Dioxane90[18]
2-ChloropyridinePhenylboronic acidXPhos Pd G2XPhosK₃PO₄t-AmylOH>95[6]

Note: Ligands 1 and 2 in reference[18] are specialized phosphite and phosphine oxide ligands, highlighting the need for tailored ligand design.

Table 2: Effect of Different Bases on Suzuki Coupling Yield

Aryl HalideBoronic AcidCatalyst SystemBaseSolventYield (%)Reference
4-IodobenzonitrilePhenylboronic AcidPd(OAc)₂/PPh₃Na₂CO₃Dioxane/H₂O98[9]
4-IodobenzonitrilePhenylboronic AcidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O95[9]
4-IodobenzonitrilePhenylboronic AcidPd(OAc)₂/PPh₃K₃PO₄Dioxane/H₂O92[9]
4-IodobenzonitrilePhenylboronic AcidPd(OAc)₂/PPh₃NaOHDioxane/H₂O85[9]
4-IodobenzonitrilePhenylboronic AcidPd(OAc)₂/PPh₃TEADioxane/H₂O70[9]

Note: While Na₂CO₃ was optimal in this specific system, stronger bases like K₃PO₄ are often required for more challenging substrates like chlorohydroxypyridines.[3]

Visualizations: Workflows and Decision Logic

The following diagrams illustrate key decision-making processes for troubleshooting and setting up your experiment.

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is the catalyst system robust enough? start->check_catalyst check_halide Is the halide a -Cl or -Br? check_catalyst->check_halide Yes sol_catalyst Switch to Buchwald Ligand (e.g., SPhos, XPhos) or NHC Ligand System. Use a G2/G3 Precatalyst. check_catalyst->sol_catalyst No check_conditions Are reaction conditions optimized? check_halide->check_conditions No (Iodide) sol_halide Increase Temperature. Ensure a highly active catalyst system is used. check_halide->sol_halide Yes check_side_products Are side products (homocoupling, protodeboronation) observed? check_conditions->check_side_products Yes sol_conditions Screen Bases (K3PO4, Cs2CO3). Ensure rigorous degassing of solvent. Check reagent purity. check_conditions->sol_conditions No sol_side_products Use boronate ester (BPin) or trifluoroborate (BF3K). Ensure complete O2 exclusion. check_side_products->sol_side_products Yes success High Yield Achieved check_side_products->success No sol_catalyst->success sol_halide->success sol_conditions->success sol_side_products->success Catalyst_Selection start Start: Select Reaction Components for Hydroxypyridine Coupling halide What is the Halide? start->halide chloride Aryl Chloride (-Cl) halide->chloride Most Difficult bromide Aryl Bromide (-Br) halide->bromide Intermediate iodide Aryl Iodide (-I) halide->iodide Easiest cat_cl Catalyst: XPhos/SPhos Pd G3 or PEPPSI-IPr Base: K3PO4 or Cs2CO3 Temp: 80-110 °C chloride->cat_cl cat_br Catalyst: SPhos Pd G2 or Pd(OAc)2/SPhos Base: K3PO4 or K2CO3 Temp: 60-100 °C bromide->cat_br cat_i Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 Base: K2CO3 or Na2CO3 Temp: RT-80 °C iodide->cat_i Catalyst_Deactivation cluster_cycle Active Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 L-Pd(0) (Active Catalyst) PdII_RX L-Pd(II)-R(X) Pd0->PdII_RX Oxidative Addition Inactive_Complex [L-Pd(0)]---(N-Py-OH) (Inactive Complex) Pd0->Inactive_Complex Reversible Coordination Deactivation PdII_R_Ar L-Pd(II)-R(Ar) PdII_RX->PdII_R_Ar Transmetalation Product R-Ar (Product) PdII_R_Ar->Product Reductive Elimination Product->Pd0 Hydroxypyridine Hydroxypyridine (Substrate/Product) Hydroxypyridine->Inactive_Complex

References

Technical Support Center: Suzuki-Miyaura Coupling with (5-Hydroxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the Suzuki-Miyaura cross-coupling reactions involving (5-Hydroxypyridin-3-yl)boronic acid, with a particular focus on the issue of homocoupling.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of this compound is a significant side reaction that leads to the formation of 5,5'-dihydroxy-3,3'-bipyridine, reducing the yield of the desired cross-coupled product and complicating purification. This guide provides a systematic approach to diagnose and mitigate this issue.

Logical Workflow for Troubleshooting Homocoupling

troubleshooting_workflow start High Homocoupling Observed oxygen 1. Check for Oxygen Contamination start->oxygen degas Action: Improve Degassing Protocol (N2/Ar sparging, freeze-pump-thaw cycles) oxygen->degas Cause: O2-mediated Pd(0) oxidation catalyst 2. Evaluate Palladium Precatalyst degas->catalyst pd_source Action: Switch from Pd(II) to Pd(0) Precatalyst (e.g., from Pd(OAc)2 to Pd(PPh3)4) catalyst->pd_source Cause: Pd(II)-mediated homocoupling additive Action: Add a Mild Reducing Agent (e.g., Potassium Formate) pd_source->additive conditions 3. Optimize Reaction Conditions additive->conditions base Action: Screen Bases (K2CO3, K3PO4, Cs2CO3) conditions->base ligand Action: Screen Ligands (Bulky, electron-rich phosphines like SPhos) conditions->ligand temperature Action: Lower Reaction Temperature conditions->temperature recheck Re-evaluate Homocoupling Levels base->recheck ligand->recheck temperature->recheck

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling of this compound in Suzuki reactions?

A1: Homocoupling of boronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[1][2]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer.[2][3] This is particularly problematic at the beginning of the reaction before the catalytic cycle for cross-coupling is fully established.

Q2: My reaction with this compound shows significant protodeborylation (loss of the boronic acid group). How can I prevent this?

A2: Pyridylboronic acids are known to be more susceptible to protodeborylation compared to arylboronic acids.[3] The presence of the hydroxyl group may further influence this. To minimize protodeborylation:

  • Use Milder Bases: Strong bases can promote protodeborylation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.[3]

  • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of this side reaction.

  • Use Boronic Ester Derivatives: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are often less prone to protodeborylation.

Q3: Can the hydroxyl group on the pyridine ring interfere with the reaction?

A3: Yes, the hydroxyl group can potentially influence the reaction in several ways. For instance, 2-chloro-3-hydroxypyridine has been reported to give very low yields in Suzuki coupling reactions.[4] A hydroxyl group can coordinate to the palladium center, potentially altering its catalytic activity.[5] It may also affect the solubility of the boronic acid and its reactivity. It is crucial to carefully select the base and solvent to avoid deprotonation of the hydroxyl group if it is not desired, as this could lead to further side reactions.

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound to minimize homocoupling?

A4: To establish a robust baseline for your reaction and minimize homocoupling, consider the following starting conditions.

ParameterRecommendationRationale
Palladium Precatalyst Pd(PPh₃)₄ (a Pd(0) source)Avoids the initial Pd(II)-mediated homocoupling pathway.[3]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, RuPhos)Promotes the desired cross-coupling and can suppress side reactions.[3]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Milder bases that are effective and less likely to cause degradation.[3]
Solvent Degassed Dioxane/Water or Toluene/Water (e.g., 4:1 mixture)Aqueos mixtures are common for Suzuki reactions.[6]
Additive Potassium formate (HCO₂K) (1.1-1.5 equiv. relative to Pd)A mild reducing agent that helps maintain palladium in its active Pd(0) state.[3][4]
Atmosphere Inert (Nitrogen or Argon)Crucial for excluding oxygen to prevent oxygen-mediated homocoupling.[1]
Q5: How can I effectively remove dissolved oxygen from my reaction mixture?

A5: Rigorous deoxygenation is critical to prevent homocoupling.[1] Two common and effective methods are:

  • Sparging: Bubble an inert gas (nitrogen or argon) through the solvent for at least 30 minutes before adding the reagents. Then, continue to maintain an inert atmosphere over the reaction mixture.

  • Freeze-Pump-Thaw: For more sensitive reactions, this method is highly effective. It involves freezing the solvent, applying a vacuum to remove gases from the solid, and then thawing under an inert atmosphere. This cycle should be repeated three to five times for complete oxygen removal.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the cross-coupling reaction, incorporating measures to minimize homocoupling.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the flask with a septum and perform three cycles of evacuating and backfilling with nitrogen or argon to establish an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram of the Suzuki-Miyaura Catalytic Cycle

suzuki_cycle cluster_homocoupling Homocoupling Side Reaction pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R1-X) pd0->oxidative_addition pd2_catalyst Pd(II) source or O2 oxidation of Pd(0) pd0->pd2_catalyst O2 pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (R2-B(OH)2 + Base) pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R1-R2 reductive_elimination->product homocoupling_step 2 R2-B(OH)2 pd2_catalyst->homocoupling_step homocoupled_product R2-R2 homocoupling_step->homocoupled_product regenerated_pd0 Pd(0) homocoupling_step->regenerated_pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and the competing homocoupling pathway.

References

impact of water on (5-Hydroxypyridin-3-yl)boronic acid stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water on the stability and reactivity of (5-Hydroxypyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: How does water affect the stability of this compound?

A1: Water can impact the stability of this compound primarily through a process called protodeboronation. This is a degradation pathway where the carbon-boron bond is cleaved in the presence of a proton source, such as water, leading to the formation of 3-hydroxypyridine and boric acid. The rate of this degradation is highly dependent on the pH of the aqueous solution.

Q2: What is the effect of pH on the stability of this compound in aqueous solutions?

A2: The pH of an aqueous solution is a critical factor governing the stability of this compound. Generally, boronic acids are more stable in neutral to slightly acidic conditions. In highly acidic or, more commonly, basic aqueous solutions, the rate of protodeboronation can increase. For many heteroarylboronic acids, the degradation rate is often highest at a pH close to the pKa of the boronic acid, where both the neutral boronic acid and the anionic boronate species are present. Studies on the closely related 3-pyridylboronic acid have shown it to be relatively stable, with a half-life of over a week even at pH 12 and 70°C, suggesting that this compound may also exhibit considerable stability.[1][2]

Q3: How does water impact the reactivity of this compound in Suzuki-Miyaura coupling reactions?

A3: Water is often a necessary co-solvent in Suzuki-Miyaura coupling reactions. It plays a crucial role in dissolving the base (e.g., carbonates, phosphates) required for the catalytic cycle and facilitating the transmetalation step. The base activates the boronic acid by converting it to the more nucleophilic boronate species. However, an excessive amount of water or prolonged reaction times in aqueous basic conditions can promote the competing protodeboronation side reaction, which reduces the yield of the desired cross-coupled product.

Q4: What are the recommended storage conditions for this compound to minimize degradation from atmospheric moisture?

A4: To minimize degradation from atmospheric moisture, this compound should be stored in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to further protect it from moisture and oxygen.

Q5: Can I use this compound in purely aqueous reaction media?

A5: While water is a common co-solvent, using a purely aqueous medium may not be ideal due to the limited solubility of many organic coupling partners and palladium catalysts. A mixed solvent system, such as dioxane/water or THF/water, is often employed to ensure the homogeneity of the reaction mixture. If a purely aqueous system is required, the use of water-soluble ligands and phase-transfer catalysts may be necessary.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no yield in Suzuki-Miyaura coupling Degradation of this compound - Minimize pre-mixing of the boronic acid with base and water before adding the catalyst and aryl halide. - Use degassed solvents to remove dissolved oxygen, which can contribute to oxidative degradation. - Consider using a milder base (e.g., K₂CO₃ or KF) to reduce the rate of base-mediated protodeboronation.
Significant formation of 3-hydroxypyridine (protodeboronation byproduct) Prolonged reaction time or high temperature in aqueous base - Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. - Attempt the reaction at a lower temperature. - Reduce the amount of water in the solvent system.
Inconsistent reaction outcomes Variable water content in solvents or reagents - Use anhydrous solvents for preparing stock solutions of the boronic acid. - Ensure the base is dry if running reactions under nominally anhydrous conditions. - Standardize the amount of water used as a co-solvent in all experiments.
Difficulty in product purification Presence of boric acid and boronate salts - Perform an acidic workup to convert boronate salts back to the boronic acid, which can sometimes be removed more easily. - Consider using a diol, such as pinacol, to form a boronate ester post-reaction, which can alter its chromatographic behavior.

Stability and Reactivity Data

Parameter Condition Expected Impact on this compound Reference Analog Data (3-pyridylboronic acid)
Stability Acidic pH (aqueous) Moderate stability, potential for acid-catalyzed protodeboronation.Relatively stable.
Neutral pH (aqueous) High stability.Very stable.
Basic pH (aqueous) Increased rate of protodeboronation, especially at elevated temperatures.t½ > 1 week at pH 12, 70°C.[1][2]
Reactivity in Suzuki Coupling Presence of Water Essential for dissolving base and facilitating transmetalation.Water is a common and effective co-solvent.
Choice of Base Stronger bases (e.g., NaOH, K₃PO₄) can accelerate both the desired reaction and protodeboronation.Milder bases (e.g., K₂CO₃, KF) can offer a better balance between reactivity and stability.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Aqueous Stability of this compound by ¹H NMR

Objective: To monitor the degradation of this compound in an aqueous buffered solution over time.

Materials:

  • This compound

  • Deuterated water (D₂O)

  • Deuterated buffer components (e.g., phosphate buffer prepared in D₂O)

  • Internal standard (e.g., 1,4-dioxane or trimethylsilylpropanoic acid-d₄ sodium salt)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the desired buffer at a specific pD (e.g., pD 7.4, pD 9.0) in D₂O.

  • Accurately weigh a known amount of this compound and the internal standard into a vial.

  • Dissolve the solids in a known volume of the deuterated buffer to achieve the desired concentration (e.g., 10 mM).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum at t = 0.

  • Incubate the NMR tube at a controlled temperature (e.g., 25°C or 50°C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Integrate the signals corresponding to this compound, the protodeboronation product (3-hydroxypyridine), and the internal standard.

  • Calculate the concentration of the boronic acid at each time point relative to the internal standard to determine the rate of degradation.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction with this compound in an Aqueous Co-solvent System

Objective: To perform a Suzuki-Miyaura coupling using this compound with an aryl halide in the presence of water.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide, this compound, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (dioxane and water) to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

degradation_pathway boronic_acid This compound hydroxypyridine 3-Hydroxypyridine boronic_acid->hydroxypyridine Protodeboronation boric_acid Boric Acid water H₂O (Proton Source)

Caption: Degradation pathway of this compound in water.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep_solution Prepare buffered D₂O solution of boronic acid and internal standard acquire_t0 Acquire ¹H NMR at t=0 prep_solution->acquire_t0 incubate Incubate at constant temperature acquire_t0->incubate acquire_tn Acquire ¹H NMR at time intervals incubate->acquire_tn integrate Integrate signals acquire_tn->integrate calculate Calculate concentration vs. time integrate->calculate determine_rate Determine degradation rate calculate->determine_rate

Caption: Workflow for monitoring boronic acid stability by ¹H NMR.

References

strategies for coupling sterically hindered substrates with (5-Hydroxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (5-Hydroxypyridin-3-yl)boronic acid in coupling reactions with sterically hindered substrates.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction between a sterically hindered aryl halide and this compound is resulting in low to no yield. What are the primary factors to investigate?

Answer:

Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates are a common challenge. The primary areas to troubleshoot are the catalyst system, reaction conditions, and reagent stability.

  • Catalyst and Ligand Choice: The steric bulk on your substrate likely hinders the crucial steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective in accelerating the reaction.[1] N-heterocyclic carbenes (NHCs) can also be effective. For particularly demanding couplings, specialized ligands like AntPhos have shown success.[2][3]

    • Catalyst Precursor: Start with a Pd(0) source like Pd₂(dba)₃ or use a pre-formed Pd(II) precatalyst that can be efficiently reduced in situ.[1]

  • Base Selection: The choice of base is critical for the transmetalation step, which can be sluggish with hindered partners.

    • Recommendation: Stronger, non-nucleophilic inorganic bases are often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice for these challenging couplings.[1]

  • Reaction Temperature and Solvent: Higher activation energies associated with hindered substrates often necessitate more forcing conditions.

    • Recommendation: Increase the reaction temperature. High-boiling point solvents such as toluene, dioxane, or DMF may be required.[1]

  • Degassing: Oxygen can lead to the decomposition of the palladium catalyst and homocoupling of the boronic acid.[1]

    • Recommendation: Ensure all solvents and the reaction vessel are rigorously degassed. Purging with an inert gas like argon or nitrogen for an extended period is crucial.

Experimental Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_catalyst Evaluate Catalyst System - Use bulky, electron-rich ligand (e.g., XPhos) - Use Pd(0) source or efficient precatalyst start->check_catalyst check_base Optimize Base - Switch to K₃PO₄ or Cs₂CO₃ check_catalyst->check_base increase_temp Increase Reaction Temperature - Use high-boiling solvent (e.g., Toluene, Dioxane) check_base->increase_temp degas Ensure Rigorous Degassing - Purge with Ar or N₂ increase_temp->degas monitor Monitor Reaction Progress (TLC, LC-MS) degas->monitor monitor->check_catalyst No, re-evaluate success Improved Yield monitor->success Yes

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Issue 2: Protodeboronation of this compound

Question: I am observing significant protodeboronation of my this compound, leading to the formation of 3-hydroxypyridine as a byproduct. How can I mitigate this?

Answer:

Protodeboronation is a common side reaction, particularly with electron-rich or heteroaromatic boronic acids under basic conditions.

  • Boronic Ester Protection: Converting the boronic acid to a more stable boronic ester can reduce the rate of protodeboronation.

    • Recommendation: Use pinacol esters (B(pin)) of your boronic acid. These are generally more stable than the corresponding boronic acids. You can either purchase the pinacol ester or synthesize it from the boronic acid.

  • Careful Choice of Base and Water Content: The presence of water and a strong base can accelerate protodeboronation.

    • Recommendation: While some water can be beneficial in Suzuki couplings, excessive amounts should be avoided. If using a hydrated base, consider its water content. Anhydrous conditions with a carefully chosen base like K₃PO₄ may be beneficial.

Table 1: Comparison of Boronic Acid Derivatives

Boron ReagentRelative StabilityCommon Use Case
Boronic AcidModerateStandard, widely available
Pinacol Boronate EsterHighIncreased stability, reduced protodeboronation
MIDA Boronate EsterVery HighSlow release of boronic acid, good for complex syntheses
Trifluoroborate SaltHighStable alternative, slowly hydrolyzes to boronic acid in situ

Frequently Asked Questions (FAQs)

Q1: Can I use Chan-Lam or Buchwald-Hartwig amination with this compound and a hindered amine/phenol?

A1: Yes, these are viable alternatives for C-N and C-O bond formation.

  • Chan-Lam Coupling: This copper-catalyzed reaction is an excellent method for coupling aryl boronic acids with amines and phenols. However, sterically hindered substrates can be challenging.[4][5] Optimization of the copper source, ligand (if any), and solvent will be necessary.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for C-N bond formation, especially with hindered substrates.[6][7] The use of specialized, bulky phosphine ligands is crucial for success.[6][7][8]

Q2: What is the best palladium-to-ligand ratio for coupling a sterically hindered substrate?

A2: For bulky monophosphine ligands like those from the Buchwald family, a 1:1 to 1:2 Pd:ligand ratio is typically optimal. For bidentate ligands like DPPF, a 1:1 ratio is used. It is recommended to screen the ratio as part of your reaction optimization.

Q3: My reaction has stalled. What should I do?

A3: If the reaction has stalled, it could be due to catalyst deactivation.

  • Recommendation: Try adding a fresh portion of the catalyst and ligand to the reaction mixture. Ensure the inert atmosphere is maintained during this addition.

Q4: Are there any specific considerations for the hydroxyl group on the this compound?

A4: The free hydroxyl group can potentially coordinate to the metal center or react with the base.

  • Recommendation: In most Suzuki-Miyaura couplings, the hydroxyl group is tolerated. However, if you suspect it is causing issues, you can protect it with a suitable protecting group (e.g., a silyl ether) prior to the coupling reaction. This adds extra steps to your synthesis but can sometimes resolve complex issues.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This protocol is a starting point and may require optimization for your specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 equiv), this compound pinacol ester (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).[1]

  • Catalyst/Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the bulky phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Typical Reaction Parameters for Hindered Suzuki-Miyaura Couplings

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.[9][10]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands to promote key catalytic steps.[1]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases for efficient transmetalation.[1]
Solvent Toluene, Dioxane, DMFHigh-boiling point to allow for elevated temperatures.[1]
Temperature 80 - 140 °CTo overcome the high activation energy of hindered substrates.[1]
Boronic Acid Equiv. 1.2 - 2.0To drive the reaction to completion and account for potential homocoupling/decomposition.

Visualization of Key Relationships

Suzuki-Miyaura Catalytic Cycle with Steric Hindrance

G pd0 Pd(0)L₂ oa Oxidative Addition (Often Rate-Limiting with Hindered Ar-X) pd0->oa pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex transmetalation Transmetalation (Slowed by Hindrance on Both Partners) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl re Reductive Elimination (Difficult for Hindered Biaryls) pd2_biaryl->re re->pd0 Regenerates Catalyst product Ar-Ar' (Product) re->product arx Sterically Hindered Ar-X arx->oa boronic (HO)Py-B(OR)₂ + Base boronic->transmetalation

Caption: Key steps in the Suzuki-Miyaura cycle impacted by steric hindrance.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Pyridineboronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of complex biaryl molecules. Pyridine-containing compounds are of particular interest due to their prevalence in pharmaceuticals and functional materials. This guide provides an objective comparison of the reactivity of the three isomers of pyridineboronic acid—2-pyridyl, 3-pyridyl, and 4-pyridyl—in Suzuki coupling reactions, supported by experimental data and detailed protocols.

Factors Influencing Isomer Reactivity

The reactivity of pyridineboronic acid isomers in Suzuki coupling is significantly influenced by the position of the boronic acid group relative to the nitrogen atom in the pyridine ring. This positioning affects both the electronic properties and the steric hindrance of the molecule.

A well-documented phenomenon known as the "2-pyridyl problem" highlights the challenges associated with the 2-pyridyl isomer.[1] The proximity of the nitrogen atom to the boronic acid group in 2-pyridineboronic acid can lead to inhibition of the palladium catalyst and a higher propensity for protodeboronation, which is the loss of the boronic acid group.[1] This often results in lower yields compared to the 3- and 4-pyridyl isomers.

In contrast, 3- and 4-pyridineboronic acids are generally more stable and less susceptible to side reactions, often resulting in good to excellent yields in Suzuki coupling reactions.[1] The electron-withdrawing nature of the pyridine nitrogen can enhance the electrophilicity of the ring, which can be advantageous for the coupling reaction.[1]

Quantitative Performance Comparison

Pyridineboronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-Pyridylboronic acid4-BromoanisoleNot specifiedNot specifiedNot specified"Modest"[1]
3-Pyridylboronic acid4-BromoanisoleNot specifiedNot specifiedNot specified"Good"[1]
4-Pyridylboronic acid4-BromoanisoleNot specifiedNot specifiedNot specified"Good"[1]
3-Pyridyl boronic esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄DioxaneModest[2]
4-Pyridyl boronic esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄DioxaneModest[2]

Disclaimer: The yields presented in this table are collated from different sources and are intended for illustrative purposes to show the general reactivity trend. Direct comparison of the numerical values may be misleading due to variations in experimental conditions.

Experimental Protocols

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the experimental conditions. Below are detailed methodologies for Suzuki coupling reactions involving pyridineboronic acids.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), the respective pyridineboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., a mixture of dioxane and water) is then added. The reaction mixture is heated with stirring for a specified time until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Example Protocol for 2-Pyridylboronic Acid Coupling

For the coupling of a lithium triisopropyl 2-pyridylboronate with an aryl bromide, the following conditions have been reported to be effective:

  • Reactants: Aryl bromide (1 equiv), lithium triisopropyl 2-pyridylboronate (1.5 equiv).

  • Catalyst system: Pd₂(dba)₃ (1.5 mol%) and a suitable ligand.

  • Base: KF (3.0 equiv).

  • Solvent: Dioxane.

  • Temperature: 110 °C.

This method has been shown to successfully couple various aryl and heteroaryl bromides and chlorides with 2-pyridylboronates in good to excellent yields.

Example Protocol for 3- and 4-Pyridylboronic Acid Coupling

A common protocol for the coupling of 3- or 4-pyridineboronic acid with an aryl halide involves the following:

  • Reactants: Aryl halide (1.0 equiv), 3- or 4-pyridineboronic acid (1.1 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: 1,4-Dioxane.

  • Temperature: 80-100 °C.

These conditions are generally effective for a wide range of substrates, leading to good yields of the desired biaryl products.

Visualizing the Suzuki-Miyaura Coupling

To better understand the reaction mechanism and experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln RPdX R¹-Pd(II)Ln-X Pd0->RPdX R¹-X OxAdd Oxidative Addition RPdR R¹-Pd(II)Ln-R² RPdX->RPdR R²-B(OR)₂ Base Transmetal Transmetalation RPdR->Pd0 Product R¹-R² RPdR->Product RedElim Reductive Elimination R1X Aryl/Vinyl Halide (R¹-X) R2B Organoboron (R²-B(OR)₂)

Suzuki-Miyaura Catalytic Cycle

The diagram above illustrates the key steps in the Suzuki-Miyaura catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.

Experimental_Workflow start Start reactants Combine Aryl Halide, Pyridineboronic Acid, Catalyst, and Base start->reactants inert Establish Inert Atmosphere reactants->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor Reaction) solvent->heat workup Aqueous Workup (Extraction) heat->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Generalized Experimental Workflow

This flowchart outlines the typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Conclusion

References

Validating Product Structures from (5-Hydroxypyridin-3-yl)boronic Acid Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of product structures from reactions involving (5-Hydroxypyridin-3-yl)boronic acid is a critical step in the synthesis of novel compounds. This guide provides an objective comparison of the performance of this compound in Suzuki-Miyaura cross-coupling reactions with alternative reagents, supported by experimental data and detailed validation protocols.

This compound is a valuable building block in medicinal chemistry and materials science, enabling the introduction of a hydroxypyridine moiety into various molecular scaffolds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this process, facilitating the formation of carbon-carbon bonds between the boronic acid and an aryl or heteroaryl halide.[1][2] However, the successful synthesis and characterization of the resulting products require rigorous validation to ensure the desired structure has been obtained.

This guide will delve into the common challenges associated with pyridine-based boronic acids, present comparative data on their performance, and provide detailed experimental protocols for the definitive structural elucidation of the reaction products using modern analytical techniques.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The reactivity of pyridylboronic acids in Suzuki-Miyaura coupling can be influenced by the position of the boronic acid group and the presence of other substituents.[3] While specific yield data for this compound is not extensively documented in readily available literature, we can infer its expected performance based on studies of structurally similar functionalized pyridylboronic acids.

Generally, the Suzuki-Miyaura reaction is carried out using a palladium catalyst, a base, and a suitable solvent. The choice of these reagents can significantly impact the reaction yield and purity of the product.[4]

Table 1: Representative Yields of Suzuki-Miyaura Reactions with Functionalized Pyridylboronic Acids

Boronic Acid/EsterAryl HalideCatalyst/LigandBaseSolventYield (%)Reference
2-Methoxy-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃DMF75[4]
2-Chloro-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃DMF82[4]
5-Indole boronic acid3-ChloroindazolePd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O95[3]
Phenylboronic acid4-BromoanisolePd-NHC-MIL-101(Cr)K₂CO₃H₂O>95[5]
Phenylboronic acid1-Bromo-4-nitrobenzeneGO@NHC-PdK₂CO₃EtOH/H₂O96[6]

Note: The yields presented are for illustrative purposes and may vary depending on the specific reaction conditions and substrates used.

Alternatives to this compound

Challenges associated with the stability and reactivity of boronic acids, such as protodeboronation, have led to the development of alternative reagents.[7] These alternatives often offer improved stability, handling characteristics, and, in some cases, higher yields.

Potassium Organotrifluoroborates: These salts are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[8][9] This inherent stability simplifies storage and handling and can lead to more reproducible reaction outcomes. The cross-coupling of potassium heteroaryltrifluoroborates often proceeds in good to excellent yields.[7]

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of stable boronic acid surrogates. They are generally crystalline solids that are compatible with chromatography and stable to long-term storage.[4][10] MIDA boronates can be used in iterative cross-coupling strategies, allowing for the sequential assembly of complex molecules.[4][11]

Table 2: Comparison of Boronic Acid Alternatives

Reagent TypeAdvantagesDisadvantages
Boronic AcidsReadily available, wide variety of structures.Prone to protodeboronation and formation of boroxines.
Potassium TrifluoroboratesHigh stability to air and moisture, crystalline solids.[8][9]May require specific conditions for activation.
MIDA BoronatesHighly stable, crystalline, compatible with chromatography, suitable for iterative coupling.[4][10][11]Requires a deprotection step to release the active boronic acid.

Experimental Protocols for Product Structure Validation

The unambiguous confirmation of the desired product structure is paramount. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the cross-coupled product.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key signals to analyze include the aromatic protons of both the pyridine and the coupled aryl ring, as well as the hydroxyl proton. The chemical shifts and coupling constants will provide information about the substitution pattern.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. The number of signals and their chemical shifts will confirm the number of unique carbon atoms and provide information about their chemical environment.

  • Data Analysis: Correlate the ¹H and ¹³C NMR data to build a complete picture of the molecular structure. Two-dimensional NMR techniques such as COSY and HSQC can be used to establish connectivity between protons and carbons.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for a 3-Aryl-5-hydroxypyridine Structure

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HPyridine-H7.0 - 8.5
¹HAryl-H6.5 - 8.0
¹HHydroxyl-OH9.0 - 10.0 (can be broad and exchangeable)
¹³CPyridine-C110 - 160
¹³CAryl-C115 - 140
¹³CC-OH150 - 165

Note: Chemical shifts are approximate and can be influenced by the solvent and other substituents on the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product and to gain structural information through fragmentation analysis.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions of the analyte.

  • Mass Analysis: Analyze the ions using a mass analyzer to determine their mass-to-charge ratio (m/z). The molecular ion peak ([M+H]⁺ or [M-H]⁻) will confirm the molecular weight of the product.

  • Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform tandem mass spectrometry (MS/MS). Isolate the molecular ion and induce fragmentation. The resulting fragment ions can provide valuable information about the connectivity of the molecule.

Expected Fragmentation: In the mass spectrum of a 3-aryl-5-hydroxypyridine, fragmentation may occur at the bond connecting the two aromatic rings, leading to fragment ions corresponding to the pyridine and aryl moieties.

Signaling Pathways and Experimental Workflows

The introduction of the 5-hydroxypyridine moiety can be a key step in the synthesis of compounds designed to interact with specific biological signaling pathways. For instance, pyridine derivatives are known to be involved in various signaling cascades and can act as inhibitors of enzymes like cyclin-dependent kinases (CDKs).[11]

Below are diagrams illustrating a typical Suzuki-Miyaura reaction workflow and a simplified representation of a signaling pathway that could be targeted by a synthesized 5-hydroxypyridine derivative.

Suzuki_Miyaura_Workflow reagents Reactants: This compound + Aryl Halide reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product validation Structure Validation (NMR, MS) product->validation Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Inhibitor 5-Hydroxypyridine Derivative (Inhibitor) Inhibitor->Kinase2

References

A Researcher's Guide to Boronic Acids versus Boronate Esters in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that profoundly influences the efficiency, yield, and practicality of synthetic organic chemistry. Among the versatile building blocks available, boronic acids and their corresponding boronate esters are paramount, particularly in the realm of cross-coupling reactions. This guide provides an objective, data-driven comparison of these two classes of organoboron compounds to inform the rational selection of the optimal reagent for a given synthetic challenge.

The fundamental distinction between boronic acids and boronate esters lies in a crucial trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, often leading to faster reaction times in widely used transformations like the Suzuki-Miyaura and Chan-Lam couplings.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the key transmetalation step in many catalytic cycles.[1] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1]

Conversely, boronate esters, such as the commonly used pinacol esters, exhibit significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and consistency are essential.[1] The trade-off for this enhanced stability is typically a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions frequently employed in cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][3]

Comparative Performance in Key Cross-Coupling Reactions

The choice between a boronic acid and a boronate ester can have a significant impact on the outcome of a reaction. The following tables summarize quantitative data from the literature for two of the most important reactions involving these reagents: the Suzuki-Miyaura coupling and the Chan-Lam amination.

Table 1: Suzuki-Miyaura Cross-Coupling of Phenylboronic Acid Derivatives with 4-Bromotoluene

EntryBoron ReagentCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
1Phenylboronic AcidPd(PPh₃)₄ (2)2M Na₂CO₃Toluene295[2]
2Phenylboronic Acid Pinacol EsterPd(PPh₃)₄ (2)2M Na₂CO₃Toluene692[2]
3Phenylboronic AcidPd(OAc)₂ (1), SPhos (2)K₃PO₄Toluene/H₂O198[4]
4Phenylboronic Acid Pinacol EsterPd(OAc)₂ (1), SPhos (2)K₃PO₄Toluene/H₂O396[4]

Table 2: Chan-Lam Amination of Phenylboronic Acid Derivatives with Aniline

EntryBoron ReagentCopper Source (mol%)SolventTime (h)Yield (%)Reference
1Phenylboronic AcidCu(OAc)₂ (10)CH₂Cl₂1285[5]
2Phenylboronic Acid Pinacol EsterCu(OAc)₂ (100)MeCN/EtOH1678[6][7]
3Phenylboronic AcidCuI (10)DMF890[5]
4Phenylboronic Acid Pinacol EsterCu(OAc)₂ (100)MeCN1672 (with alkyl amines)[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura coupling and Chan-Lam amination.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

To a solution of the aryl halide (1.0 mmol) and the boronic acid or boronate ester (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added an aqueous solution of a base (e.g., 2 M Na₂CO₃, 2 mL). The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) is then added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[8]

Protocol 2: General Procedure for Chan-Lam Amination

A mixture of the boronic acid or boronate ester (1.0 mmol), the amine (1.2 mmol), and the copper source (e.g., Cu(OAc)₂, 0.1-1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂, MeCN, or a mixture of MeCN/EtOH) is stirred at room temperature or heated, often in the presence of a base (e.g., pyridine or triethylamine) and under an atmosphere of air or oxygen.[6][7] The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered through a pad of Celite to remove the copper salts, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired N-arylated product.[6] For the coupling of aryl boronic acid pinacol esters with aryl amines, a mixed MeCN/EtOH solvent system has been shown to be effective.[6][7]

Purification Challenges and Strategies

The purification of boronic acids and boronate esters can present distinct challenges. Boronic acids, being polar and sometimes prone to dehydration to form cyclic anhydrides (boroxines), can be difficult to purify by standard silica gel chromatography.[9] Recrystallization or derivatization into a salt followed by extraction and acidification are common purification strategies.[9][10]

Boronate esters, particularly pinacol esters, are generally less polar and more amenable to purification by silica gel chromatography.[1][11] However, they can be susceptible to hydrolysis on silica gel, especially if the silica gel has adsorbed moisture.[12] Using neutral alumina or boric acid-impregnated silica gel can mitigate this issue.[9][12]

Visualizing the Chemistry: Mechanisms and Decision-Making

To further aid in the understanding of these reagents, the following diagrams illustrate a key reaction mechanism and a logical workflow for selecting the appropriate boron species.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition ArPdL2OBR [Ar-Pd(II)L₂-O-B(OH)R']⁻ ArPdL2X->ArPdL2OBR Transmetalation ArPdL2OBR->Pd0 ArAr Ar-Ar' ArPdL2OBR->ArAr Reductive Elimination ArX Ar-X Boron R'-B(OH)₂ / R'-B(OR)₂ Base Base (e.g., OH⁻)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boron_Reagent_Choice start Start: Need for a Boron Reagent stability Is long-term stability or easy handling a priority? start->stability reactivity Is maximizing the reaction rate the primary goal? stability->reactivity No boronate_ester Choose Boronate Ester stability->boronate_ester Yes boronic_acid Choose Boronic Acid reactivity->boronic_acid Yes consider_ester Consider Boronate Ester (may require longer reaction times or harsher conditions) reactivity->consider_ester No consider_acid Consider Boronic Acid (use fresh, under inert atmosphere) boronate_ester->consider_acid If reaction is sluggish boronic_acid->consider_ester If decomposition is an issue

Caption: Decision workflow for selecting between a boronic acid and a boronate ester.

Conclusion: Making an Informed Decision

The choice between a boronic acid and a boronate ester is ultimately dictated by the specific requirements of the synthetic task at hand.

Choose a boronic acid when:

  • Maximizing the reaction rate is the primary objective.[1]

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[1]

  • Potential side reactions due to instability can be minimized through careful control of reaction conditions.

Choose a boronate ester when:

  • The synthesis involves multiple steps where the stability of the boron-containing intermediate is crucial.[1]

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1]

  • Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.[1]

Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

MIDA Boronates: A Superior Alternative to (5-Hydroxypyridin-3-yl)boronic Acid for Robust and Efficient Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical discovery and development, the synthesis of complex molecules often relies on the robust and predictable formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this endeavor; however, the instability of many boronic acid building blocks, such as (5-Hydroxypyridin-3-yl)boronic acid, presents a significant hurdle. N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution, offering enhanced stability, ease of handling, and superior performance in cross-coupling reactions. This guide provides a comprehensive comparison, supported by experimental data, to illustrate the advantages of utilizing MIDA boronates.

Enhanced Stability and Handling: A Quantitative Comparison

A primary challenge with many heterocyclic boronic acids, including pyridyl derivatives, is their propensity for decomposition upon storage. This instability leads to inconsistent reaction outcomes and the need for freshly prepared reagents. MIDA boronates, in contrast, are exceptionally stable, free-flowing crystalline solids that can be stored on the benchtop for extended periods without degradation.[1][2]

Boronic Acid/MIDA Boronate% Remaining After 15 Days (Boronic Acid)% Remaining After ≥60 Days (MIDA Boronate)
2-Furyl45>95
2-Benzofuryl60>95
2-Thienyl55>95
2-Benzothienyl70>95
1-Methyl-2-indolyl30>95
2-PyridylNot isolated in pure form>95
Vinyl65>95
Cyclopropyl75>95
Data sourced from a study on the stability of various boronic acids and their MIDA boronates.[1]

This remarkable stability of MIDA boronates translates to greater reliability and reproducibility in synthetic workflows, eliminating the need for frequent reagent preparation and qualification.

Superior Performance in Suzuki-Miyaura Cross-Coupling

The enhanced stability of MIDA boronates directly correlates with improved performance in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates like aryl chlorides. The "slow-release" mechanism of MIDA boronates under basic conditions ensures a low, steady concentration of the active boronic acid in the reaction mixture, minimizing decomposition and side reactions.[1][2] This leads to significantly higher yields compared to using the corresponding unstable boronic acids.

The following table presents a comparison of cross-coupling yields between various unstable boronic acids and their MIDA boronates with 4-chloroanisole.

Boronic Acid/MIDA BoronateYield with Boronic Acid (%)Yield with MIDA Boronate (%)
2-Furyl5092
2-Benzofuryl3794
2-Thienyl5094
2-Benzothienyl6896
1-Methyl-2-indolyl1493
2-PyridylLow and inconsistent85 (with 2-chlorotoluene)
Vinyl7591
Cyclopropyl8095
Data sourced from a study comparing the cross-coupling efficiency of boronic acids and MIDA boronates.[1]

Experimental Protocols

Synthesis of 2-Pyridyl MIDA Boronate

This protocol describes a general method for the synthesis of 2-pyridyl MIDA boronate from 2-bromopyridine.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Dissolve 2-bromopyridine in anhydrous THF and cool the solution to -78 °C.

  • Slowly add n-BuLi to the solution and stir for 30 minutes at -78 °C.

  • Add triisopropyl borate and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with aqueous HCl and extract with an organic solvent.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • To the crude boronic acid, add MIDA and anhydrous DMSO.

  • Heat the mixture to 110 °C for 12 hours.

  • Cool the reaction to room temperature, add water, and adjust the pH to ~7 with aqueous NaOH.

  • Extract the product with an organic solvent, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to yield 2-pyridyl MIDA boronate.[3]

General Protocol for Suzuki-Miyaura Cross-Coupling using a MIDA Boronate

This protocol outlines a general procedure for the cross-coupling of an aryl MIDA boronate with an aryl chloride.

Materials:

  • Aryl MIDA boronate

  • Aryl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Water

Procedure:

  • To an oven-dried reaction tube, add the aryl MIDA boronate (1.2 equivalents), aryl chloride (1.0 equivalent), Pd(OAc)₂ (2 mol %), SPhos (4 mol %), and K₃PO₄ (3.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and water (typically in a 10:1 ratio).

  • Seal the tube and heat the reaction mixture to 80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.[2]

Visualizing the MIDA Boronate Advantage: Iterative Cross-Coupling

The stability and controlled reactivity of MIDA boronates enable a powerful synthetic strategy known as iterative cross-coupling. This allows for the sequential, controlled assembly of molecular fragments, akin to solid-phase peptide synthesis.

G cluster_0 Iterative Cross-Coupling Cycle start Halo-Aryl MIDA Boronate deprotection Deprotection (aq. base) start->deprotection boronic_acid Aryl Boronic Acid deprotection->boronic_acid coupling Suzuki-Miyaura Coupling with Halo-Aryl MIDA Boronate boronic_acid->coupling dimer Dimeric MIDA Boronate coupling->dimer repeat Repeat Cycle dimer->repeat repeat->deprotection n times

References

Navigating the Synthesis of 5-Arylpyridines: A Comparative Guide to Palladium Catalysts for Cross-Coupling with (5-Hydroxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of 5-aryl-3-hydroxypyridines is a critical step in the creation of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction of (5-Hydroxypyridin-3-yl)boronic acid with aryl halides is a cornerstone of this process, and the choice of palladium catalyst is paramount to its success. This guide provides an objective comparison of commonly employed palladium catalysts, supported by experimental data, to aid in catalyst selection and methods development.

The presence of both a hydroxyl group and a pyridine nitrogen in this compound introduces unique challenges, including potential catalyst inhibition and competing side reactions. Selecting an optimal palladium catalyst system is therefore essential for achieving high yields and reaction efficiency. This guide evaluates the performance of several widely used palladium catalysts in the context of coupling reactions involving pyridylboronic acids and related heteroarylboronic acids.

Performance Comparison of Palladium Catalysts

While direct comparative data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally analogous substrates, such as other pyridylboronic acids. The following table summarizes the performance of key palladium catalysts in Suzuki-Miyaura reactions with relevant model substrates, providing a basis for catalyst selection.

Catalyst SystemModel Coupling ReactionCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄3-Pyridylboronic acid + 4-Bromoanisole5DMFNa₂CO₃801275-85
Pd(dppf)Cl₂5-Bromonicotinic acid + Phenylboronic acid5DMEK₂CO₃802High
Pd₂(dba)₃ / SPhos2-Pyridylboronate + Aryl Bromide1.5 (Pd) / 3 (Ligand)DioxaneKF1101882
Pd(OAc)₂ / XPhos3-Thiopheneboronic acid + Aryl Chloride2THF / H₂OK₃PO₄400.595

Note: Yields are highly substrate-dependent and the conditions provided are starting points for optimization.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), degassed

  • Water, degassed

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, Pd(PPh₃)₄, and sodium carbonate.

  • Add degassed DMF and a minimal amount of degassed water (e.g., 4:1 DMF:water) to aid in the dissolution of the base.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME), anhydrous and degassed

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous and degassed DME to the flask.

  • Add the Pd(dppf)Cl₂ catalyst to the mixture.

  • Heat the reaction to 80 °C and stir for the required time (typically shorter than with Pd(PPh₃)₄).[1]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by chromatography if necessary.

Visualizing the Process: Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate a general workflow for the Suzuki-Miyaura reaction and the fundamental catalytic cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

General experimental workflow for Suzuki-Miyaura coupling.

The efficiency of the palladium catalyst is determined by the kinetics of its catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction is depicted below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ aryl_pd_halide Ar-Pd(II)L₂-X pd0->aryl_pd_halide Ar-X oxidative_addition Oxidative Addition aryl_pd_aryl Ar-Pd(II)L₂-Ar' aryl_pd_halide->aryl_pd_aryl Ar'-B(OR)₂ Base transmetalation Transmetalation aryl_pd_aryl->pd0 product Ar-Ar' aryl_pd_aryl->product reductive_elimination Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OR)₂ base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The selection of an appropriate palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While Pd(PPh₃)₄ is a reliable, albeit sometimes slower, choice, Pd(dppf)Cl₂ often provides faster reaction times. For particularly challenging couplings, more advanced catalyst systems, such as those employing Buchwald ligands like SPhos or XPhos, can offer superior performance in terms of yield and reaction speed, even with less reactive coupling partners like aryl chlorides. The provided protocols and diagrams serve as a foundational guide for researchers to develop robust and efficient synthetic routes towards novel 5-aryl-3-hydroxypyridine derivatives.

References

evaluation of green chemistry solvents for reactions with (5-Hydroxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in the design of safe, sustainable, and efficient chemical syntheses. In the context of reactions involving (5-Hydroxypyridin-3-yl)boronic acid, a key building block in medicinal chemistry, the transition to green solvents is paramount. This guide provides an objective comparison of the performance of several green solvents in Suzuki-Miyaura cross-coupling reactions, a common application for this boronic acid, with supporting data from analogous systems and detailed experimental protocols.

Performance of Green Solvents in Suzuki-Miyaura Reactions of N-Heterocyclic Boronic Acids

Direct comparative data for Suzuki-Miyaura reactions of this compound across a range of green solvents is not extensively available in the public domain. However, data from reactions with structurally similar N-heterocyclic boronic acids provide valuable insights into the potential performance of these solvents. The following table summarizes key reaction parameters and yields for Suzuki-Miyaura couplings in 2-methyltetrahydrofuran (2-Me-THF), tert-amyl alcohol, and water. These solvents are considered greener alternatives to commonly used reprotoxic solvents like dioxane or toluene.

SolventCatalystBaseTemperature (°C)Reaction Time (h)Reported Yield (%)Notes
2-Me-THF NiCl₂(PCy₃)₂ (5 mol%)K₃PO₄1001280-100Effective for a range of heterocyclic boronic acids.[1][2]
tert-Amyl Alcohol NiCl₂(PCy₃)₂ (5 mol%)K₃PO₄1001294-100Shows excellent yields for various heterocyclic couplings.[1][2][3]
Water Pd/CK₂CO₃Reflux0.5Not specified for heterocyclesA promising green option, though catalyst and conditions are crucial.[4]
Water Pd(OAc)₂K₂CO₃70VariableGood yields reported for aryl boronic acidsLigandless conditions can be effective in water.

Note: The yields reported are for Suzuki-Miyaura reactions of various N-heterocyclic boronic acids and may serve as a predictive guide for reactions with this compound. Optimization for this specific substrate is recommended.

Experimental Workflow for Green Solvent Evaluation

The following diagram illustrates a logical workflow for the evaluation and selection of a green solvent for the Suzuki-Miyaura cross-coupling reaction of this compound.

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Selection A Select Candidate Green Solvents (e.g., 2-Me-THF, t-Amyl Alcohol, Water) B Define Standard Reaction Conditions (Substrates, Catalyst, Base, Temp.) A->B C Perform Small-Scale Test Reactions B->C D Analyze Reaction Outcome (TLC, LC-MS, Yield) C->D E Select Most Promising Solvent(s) D->E F Optimize Reaction Parameters (Catalyst Loading, Temp., Time, Base) E->F G Validate Optimized Conditions F->G H Evaluate Process Metrics (E-Factor, PMI) G->H I Select Final Green Solvent System H->I

Caption: A streamlined workflow for the systematic evaluation of green solvents.

Detailed Experimental Protocols

The following are generalized experimental protocols for conducting a Suzuki-Miyaura cross-coupling reaction with this compound in the selected green solvents. These protocols are based on established procedures for similar heterocyclic systems and should be adapted and optimized for the specific aryl halide coupling partner.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling in 2-Me-THF or tert-Amyl Alcohol

This protocol is adapted from procedures described by Garg et al. for the coupling of N-heterocyclic compounds.[2][5]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • NiCl₂(PCy₃)₂ (Bis(tricyclohexylphosphine)nickel(II) chloride)

  • K₃PO₄ (Potassium phosphate, anhydrous)

  • 2-Methyltetrahydrofuran (2-Me-THF) or tert-Amyl alcohol (anhydrous)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%).

  • Add K₃PO₄ (2.25 mmol, 2.25 equiv).

  • Add this compound (1.5 mmol, 1.5 equiv).

  • Add the aryl halide (1.0 mmol, 1.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).

  • Add anhydrous 2-Me-THF or tert-amyl alcohol (3-5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling in Water

This protocol is a generalized procedure based on the principles of aqueous Suzuki-Miyaura couplings.[4][6]

Materials:

  • This compound

  • Aryl halide (preferably aryl bromide or iodide)

  • Palladium on carbon (10% Pd/C) or Palladium(II) acetate (Pd(OAc)₂)

  • K₂CO₃ (Potassium carbonate) or another suitable inorganic base

  • Degassed deionized water

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv).

  • Add K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., 10% Pd/C, 5 mol% Pd).

  • Add degassed deionized water (3-5 mL).

  • Seal the vial and heat the mixture in a preheated oil bath to reflux (or a specified temperature, e.g., 70-100 °C).

  • Stir the reaction vigorously for the determined reaction time (e.g., 30 minutes to several hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate). If the product is water-soluble, alternative workup procedures like solid-phase extraction may be necessary.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The selection of green solvents such as 2-Me-THF, tert-amyl alcohol, and water offers viable and more sustainable alternatives to traditional solvents for Suzuki-Miyaura reactions involving this compound. While nickel-based catalysts have shown high efficacy in ether and alcohol-based green solvents, palladium catalysts remain a versatile option, particularly for aqueous media. The provided protocols and workflow offer a starting point for researchers to develop efficient and environmentally responsible synthetic routes. It is crucial to perform reaction-specific optimization to achieve the best possible outcomes in terms of yield, purity, and overall process sustainability.

References

A Comparative Guide to the Performance of (5-Hydroxypyridin-3-yl)boronic Acid and Other Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of (5-Hydroxypyridin-3-yl)boronic acid and other commonly used heteroaryl boronic acids in the Suzuki-Miyaura cross-coupling reaction. The objective is to offer a valuable resource for substrate selection and reaction optimization in the synthesis of complex biaryl and heteroaryl compounds, which are pivotal in drug discovery and materials science. Due to the inherent variability in reaction conditions across different research publications, this guide presents a collation of data from various sources, with reaction parameters explicitly stated to ensure a fair and objective comparison.

Introduction to Heteroaryl Boronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. Heteroaryl boronic acids are crucial coupling partners in these reactions, enabling the incorporation of diverse heterocyclic moieties into target molecules. However, the stability and reactivity of heteroaryl boronic acids can vary significantly depending on the nature of the heterocycle and the position of the boronic acid group. Common challenges include susceptibility to protodeboronation (cleavage of the C-B bond by a proton source) and catalyst inhibition by the heteroatoms.

This compound is a valuable building block that introduces a functionalized pyridine ring, a common motif in pharmaceuticals. The hydroxyl group offers a handle for further synthetic transformations. Understanding its reactivity in comparison to other heteroaryl boronic acids is essential for its effective utilization in complex molecule synthesis.

Quantitative Performance Comparison

The following tables summarize the yields of Suzuki-Miyaura cross-coupling reactions for this compound and a selection of other five- and six-membered heteroaryl boronic acids with various aryl and heteroaryl halides. It is crucial to note that the yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, and solvent system employed.

Table 1: Suzuki-Miyaura Coupling Performance of Pyridine-based Boronic Acids

Boronic AcidCoupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound PyFluorPd(dppf)Cl₂-Na₃PO₄Dioxane100-Low[1]
(2-Methoxy-5-pyridyl)boronic acid2-BromopyridinePd(PPh₃)₄-Na₂CO₃DMF80-Moderate[2]
(2-Chloro-5-pyridyl)boronic acid2-BromopyridinePd(PPh₃)₄-Na₂CO₃DMF80-Good[2]
3-Pyridylboronic acid pinacol ester3-BromoquinolinePd(dppf)Cl₂-Cs₂CO₃Dioxane95-50-77[3]
6-Fluoropyridin-3-ylboronic acid6-ChloroindoleP1 PrecatalystXPhosK₃PO₄Dioxane/H₂O605-891-99[4]

Table 2: Suzuki-Miyaura Coupling Performance of Five-Membered Heteroaryl Boronic Acids

Boronic AcidCoupling PartnerCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Furanboronic acidPyFluorPd(dppf)Cl₂-Na₃PO₄Dioxane65-Good[1]
2-Thiopheneboronic acid5-Bromo-1-methyl-1H-indazolePd(dppf)Cl₂-K₂CO₃DME-2Good[4]
N-Boc-pyrrole-2-boronic acid5-Bromo-1-methyl-1H-indazolePd(dppf)Cl₂-K₂CO₃DME-2Good[4]
3,5-Dimethylisoxazole-4-boronic acid pinacol ester3-BromoquinolineP1 PrecatalystXantphos (L4)DBUTHF/H₂O1100.1782[5]
Benzofuran-2-ylboronic acid6-ChloroindoleP1 PrecatalystXPhosK₃PO₄Dioxane/H₂O605-891-99[4]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction. These should be considered as starting points, and optimization of conditions is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

Materials:

  • Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

  • Heteroaryl boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%)

  • Ligand (if using a pre-catalyst, e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane, THF, DMF, Toluene, often with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl/heteroaryl halide, heteroaryl boronic acid, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or heterobiaryl compound.[4]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal [R²-B(OH)₃]⁻ PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate Base Base (e.g., OH⁻) Base->Borate Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup (Halide, Boronic Acid, Catalyst, Base) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Extraction and Washing) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Product Characterization (NMR, MS, etc.) Purify->Characterize End End: Pure Product Characterize->End

References

Safety Operating Guide

Proper Disposal of (5-Hydroxypyridin-3-yl)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling chemical waste, such as (5-Hydroxypyridin-3-yl)boronic acid, is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

This compound, as with other boronic acids and pyridine derivatives, should be treated as hazardous waste.[1][2][3] Improper disposal can pose risks to human health and the environment.[4][5] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation risk.[2][3]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or glasses with side-shieldsTo protect eyes from splashes.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber)To prevent skin contact and absorption.[1][3]
Body Protection Standard laboratory coatTo protect clothing and skin from contamination.[1][3]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of dust or vapors.[2][3]

In the event of a spill, evacuate the area. For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.[3][5] The contained material should then be transferred to a sealed container for disposal as hazardous waste.[5] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not found, the hazard classifications for similar boronic acids and pyridine compounds are summarized below. It is prudent to handle this compound with the assumption that it possesses similar hazards.

Hazard ClassificationCategoryHazard Statement
Skin Irritation 2H315: Causes skin irritation.[1][6]
Serious Eye Irritation 2AH319: Causes serious eye irritation.[1][6]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation.[1][6]
Flammability (as a Pyridine derivative) -Pyridine is highly flammable.[7][8]
Toxicity (as a Pyridine derivative) -Pyridine and its derivatives can be toxic.[3][7]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste in compliance with all local, state, and federal regulations.[3]

Waste Segregation and Collection
  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste".[2][3]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[3][7]

Labeling and Storage
  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., Irritant, Toxic).[9][10]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by your institution's EHS personnel or a licensed waste disposal company.[2][3][9]

Disposal of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal.[2]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent.[2]

  • Rinsate Collection: The first rinseate must be collected and disposed of as liquid hazardous waste.[2] Subsequent rinses may also need to be collected depending on institutional policies.

  • Final Container Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[2]

Final Disposal

The collected hazardous waste must be disposed of through your institution's designated hazardous waste management program. This typically involves collection by the EHS department or a certified hazardous waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Labeling & Storage cluster_3 Step 3: Final Disposal start This compound Waste (Solid, Liquid, or Contaminated Material) collect_solid Solid Waste: Collect in a labeled, sealed hazardous waste container. start->collect_solid Solid or Contaminated Material collect_liquid Liquid Waste: Collect in a labeled, sealed hazardous liquid waste container. start->collect_liquid Liquid label_waste Label Container: 'Hazardous Waste' Chemical Name Hazards collect_solid->label_waste collect_liquid->label_waste store_waste Store in designated Satellite Accumulation Area (SAA). label_waste->store_waste ehs_pickup Arrange for pickup by EHS or licensed waste disposal company. store_waste->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (5-Hydroxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (5-Hydroxypyridin-3-yl)boronic acid. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Immediate Safety Precautions

This compound should be handled with care, recognizing the potential hazards associated with both boronic acids and pyridine-containing compounds. Boronic acids are known to be irritants to the skin, eyes, and respiratory system.[1] Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing symptoms such as nausea, dizziness, and abdominal pain.[2]

Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible.[3][4]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including inhalation of dust.[3]

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Immediately remove and launder any contaminated clothing before reuse.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Chemical safety gogglesNitrile or neoprene glovesLaboratory coatNIOSH/MSHA approved respirator (e.g., N95 dust mask) if not in a fume hood[4]
Solution Preparation Chemical splash goggles[5]Nitrile or neoprene gloves[5]Laboratory coat[5]Work within a chemical fume hood[5]
Conducting Reactions Chemical splash goggles and face shield[5]Nitrile or neoprene gloves[5]Chemical-resistant laboratory coat or apron[5]Work within a certified chemical fume hood[5]
Waste Disposal Chemical splash goggles[5]Nitrile or neoprene gloves[5]Laboratory coat[5]Handle in a well-ventilated area, preferably within a chemical fume hood[5]
Spill Cleanup (Small) Chemical safety gogglesNitrile or neoprene glovesLaboratory coatNIOSH/MSHA approved respirator if dust or vapors are generated
Spill Cleanup (Large) Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant coverallsAir-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA)[5]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Before beginning work, ensure the availability and functionality of a safety shower and eyewash station.[4]

    • Prepare a clean and uncluttered workspace within a chemical fume hood.[2][4]

    • Assemble all necessary equipment and reagents.

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[2][4]

    • When transferring the solid, use a spatula or other appropriate tools to minimize dust generation.[4]

    • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area to remove any residual chemical.

    • Decontaminate all equipment used.

    • Dispose of all waste, including contaminated PPE, as hazardous waste.[4]

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

All waste generated from the use of this compound must be considered hazardous waste.

  • Solid Waste: Collect all contaminated solid materials, such as filter paper, gloves, and paper towels, in a designated, labeled, and sealed container for hazardous waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour chemical waste down the drain.[3]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of in accordance with institutional and local regulations.

  • In-Lab Neutralization (Small Quantities Only): For very small quantities of boronic acid waste, in-lab neutralization with a mild base may be an option if permitted by your institution and local regulations.[6] The pH of the resulting solution should be adjusted to between 5.5 and 9.0 before disposal down the sanitary sewer with copious amounts of water, but only if this practice is explicitly allowed.[6]

Experimental Workflow

G Safe Handling Workflow for this compound prep Preparation - Verify fume hood function - Check safety equipment - Gather materials ppe Don PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat prep->ppe Proceed handle Chemical Handling - Weighing in hood - Controlled addition - Keep container sealed ppe->handle Proceed reaction Reaction/Procedure - Monitor reaction - Maintain containment handle->reaction Proceed cleanup Work Area Cleanup - Decontaminate surfaces - Clean glassware reaction->cleanup Complete waste Waste Disposal - Segregate waste streams - Label containers - Store in designated area cleanup->waste Segregate doff Doff PPE - Remove gloves last - Wash hands thoroughly waste->doff Final Step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.